Product packaging for Cesium titanate(Cat. No.:CAS No. 12158-57-5)

Cesium titanate

Cat. No.: B085228
CAS No.: 12158-57-5
M. Wt: 361.68 g/mol
InChI Key: UKGZHELIUYCPTO-UHFFFAOYSA-N
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Description

Significance of Cesium Titanate in Advanced Materials Science

This compound (Cs₂TiO₃) and its related compositions are compounds of significant interest in advanced materials science due to their unique and versatile properties. ontosight.ai These materials are recognized for their exceptional dielectric constant and ferroelectric capabilities, making them valuable in the electronics industry for components like high-frequency capacitors and RF filters. pmarketresearch.com The distinct crystal structures of various cesium titanates, which can be layered or form tunnels, are central to their functionality. researchgate.netcapes.gov.br

One of the most critical applications of this compound is in environmental remediation, specifically for the management of radioactive waste. smolecule.com Certain forms of this compound, particularly crystalline silicotitanates (CSTs), exhibit remarkable selectivity for capturing radioactive cesium isotopes, such as Cesium-137, from nuclear waste streams, even in highly acidic or alkaline solutions with high salt concentrations. japanfs.orgresearchgate.netosti.gov The development of titanate nanotubes and nanofibers has further enhanced this capability, offering high efficiency in removing cesium ions from contaminated water. smolecule.comdeswater.com

In the field of catalysis, cesium titanates are investigated as promising photocatalysts. pmarketresearch.com They can facilitate chemical reactions under light irradiation, opening pathways for degrading organic pollutants in water and air and for producing hydrogen fuel. pmarketresearch.comsmolecule.comuni-oldenburg.de Research has shown that modifying this compound, for example by creating composites or doping with other elements, can enhance its photocatalytic activity under visible light. uni-oldenburg.denih.govdoaj.org Furthermore, some this compound compositions display unusual acidic properties, making them effective catalysts for reactions like the conversion of ethanol (B145695) to ethylene (B1197577) at high temperatures. researchgate.netacs.org

The potential of this compound extends to energy storage and sensor technology. Its layered structure can allow for rapid ion transport, making it a candidate material for supercapacitors and solid-state electrolytes in next-generation batteries. ontosight.aipmarketresearch.comsmolecule.com Additionally, the piezoelectric properties observed in this compound suggest its potential use in pressure sensors and energy harvesting devices. smolecule.com The ongoing exploration of nanostructured forms, such as nanosheets, continues to reveal new opportunities for these materials in electronics and energy applications. sciopen.com

Historical Context of this compound Investigations

The investigation of this compound is part of the broader historical development of alkali metal titanate materials. Early synthesis methods primarily involved high-temperature solid-state reactions. researchgate.net Researchers synthesized various alkali metal titanates by heating mixtures of an alkali carbonate, like cesium carbonate (Cs₂CO₃), with titanium dioxide (TiO₂) at high temperatures, often around 800°C or higher. researchgate.netresearchgate.net These solid-state routes led to the discovery of several this compound phases, including Cs₂Ti₅O₁₁ and Cs₂Ti₆O₁₃, which were found to have layered crystal structures. capes.gov.br

A pivotal moment in the study of titanate-based materials came with the development of crystalline silicotitanates (CSTs) for radioactive waste treatment. This work, a collaboration between Sandia National Laboratories and Texas A&M University, led to the creation of a material, known as TAM-5, with an exceptionally high selectivity for cesium ions. researchgate.netosti.gov This innovation was a significant advancement over earlier titanate ion exchangers, which were stable in alkaline solutions but not effective at sorbing cesium. osti.gov The development of CSTs provided a robust solution for removing radioactive cesium from complex, high-salt nuclear waste, a major challenge in environmental management. researchgate.netosti.gov

Early research also explored various synthesis routes to control the properties of the final material. Methods such as co-grinding, sol-gel processing, and spray-drying were investigated to produce this compound powders. researchgate.net The sol-gel route, using alkoxide precursors, was noted for producing powders with a large specific area, which could be sintered at lower temperatures. researchgate.net Throughout their history, investigations have also focused on the structural properties of these compounds. Studies identified different crystal structures, such as the lepidocrocite-type layered structure in Cs₂Ti₆O₁₃ and other compositions, which is crucial for their ion-exchange and catalytic properties. researchgate.net

Scope and Objectives of Contemporary this compound Research

Contemporary research on this compound is focused on refining its synthesis, exploring its nanostructured forms, and expanding its applications in high-technology fields. datainsightsmarket.com A primary objective is to enhance its performance in established applications like radioactive waste remediation while unlocking new functionalities.

A significant area of current research is the development of advanced synthesis techniques to produce this compound with tailored properties. pmarketresearch.com This includes moving beyond traditional high-temperature solid-state reactions to methods like hydrothermal synthesis and sol-gel processing, which allow for greater control over particle size, crystallinity, and morphology. pmarketresearch.comsciopen.com Researchers are actively synthesizing nanostructured variants such as nanotubes, nanosheets, and nanofibers to leverage their high surface area and unique electronic properties. smolecule.comdeswater.comsciopen.com For instance, few-layered titanate nanosheets are being created from this compound precursors for use in electronic devices and photocatalysis. sciopen.com

Enhancing the photocatalytic efficiency of this compound is another key objective. uni-oldenburg.de Studies are focused on modifying the material to improve its light absorption, particularly in the visible spectrum, and to facilitate the separation of photo-generated charge carriers. nih.gov This involves creating heterostructures, such as combining cesium bismuth bromide with hydrogen titanate nanosheets, or doping the material to improve its performance in applications like pollutant degradation and the oxidation of organic compounds. nih.govdoaj.org

The exploration of this compound's properties for energy and electronic applications is a rapidly growing field. Research is underway to utilize its dielectric properties in advanced capacitors and its piezoelectric characteristics in sensors. pmarketresearch.comsmolecule.com There is also a strong interest in its potential for energy storage, with studies investigating its use in supercapacitors and as a solid-state electrolyte material due to its potential for high ionic conductivity. ontosight.aipmarketresearch.comsmolecule.com Furthermore, the unique acidic nature of certain this compound compositions is being explored for catalytic applications at elevated temperatures, a rare property for alkali-containing oxides. researchgate.netacs.org

Interactive Data Tables

This compound Compositions and Synthesis

This table summarizes various reported this compound compositions and the methods used for their synthesis.

CompositionSynthesis MethodPrecursorsCalcination/Reaction ConditionsReference
CsAlTiO₄Sol-gel routeCsNO₃, Al(OC₃H₇)₃, Ti(OC₂H₅)₄Sintered at 1000°C for 10 h researchgate.net
Cs₂Ti₆O₁₃Co-grindingCsNO₃, Al₂O₃, TiO₂800°C to eliminate water/vapors researchgate.net
Cs₀.₇Ti₁.₈₂₅O₄Solid-state reactionCs₂CO₃, anatase TiO₂800°C sciopen.com
Cs₂Ti₅O₁₁Solid-state reactionCs₂CO₃, TiO₂Not specified capes.gov.brresearchgate.net
CsTiSi₂O₆.₅Heat treatment / One-step synthesisCsOH, TIOT, TEOS700°C to 1000°C google.com
Cs₀.₇Zn₀.₃₅Ti₁.₆₅O₄CalcinationMixed oxides/carbonates800°C for 20 h researchgate.net

Research Findings on this compound Applications

This table highlights key findings from research into the various applications of this compound.

Application AreaKey FindingMaterial Form/CompositionPerformance MetricReference
Radioactive Waste RemediationHigh ion-exchange capacity for radioactive cesium.Titanate nanotubes~85% of cesium ions captured in 90 minutes. smolecule.comdeswater.com
Radioactive Waste RemediationHighly selective for Cs⁺ in high-salt, alkaline solutions.Crystalline Silicotitanate (CST)Distribution coefficients > 10,000 ml/g. researchgate.netresearchgate.net
PhotocatalysisEffective for H₂ production under UV irradiation.H₂Ti₅O₁₁ (from Cs₂Ti₅O₁₁)Activity improved with particle size reduction. researchgate.net
PhotocatalysisEnhanced photo-oxidation of benzyl (B1604629) alcohol.Cs₃Bi₂Br₉ / H₂Ti₃O₇-NS heterojunction98% conversion with 75% selectivity. nih.gov
CatalysisUnusually acidic nature allows for ethanol-to-ethylene conversion.CsₓTi₂₋ᵧMᵧO₄ (M=Zn or vacancy)NH₃ desorption at >400°C; stable at 700°C. researchgate.netacs.org
Energy StorageExplored for use in supercapacitors due to rapid ion transport.Layered this compoundPotential for improved charge/discharge rates. pmarketresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cs2O3Ti B085228 Cesium titanate CAS No. 12158-57-5

Properties

IUPAC Name

dicesium;oxygen(2-);titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cs.3O.Ti/q2*+1;3*-2;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGZHELIUYCPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Ti+4].[Cs+].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cs2O3Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923872
Record name Cesium titanium oxide (Cs2TiO3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.676 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12158-57-5
Record name Cesium titanium oxide (Cs2TiO3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012158575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cesium titanium oxide (Cs2TiO3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Cesium Titanate Materials

Solid-State Reaction Routes

Solid-state reactions involve the direct reaction of solid precursors at elevated temperatures to form the desired cesium titanate compound.

High-Temperature Calcination Synthesis

High-temperature calcination is a conventional and widely used method for synthesizing various this compound phases. This process typically involves mixing stoichiometric amounts of precursor powders, such as cesium carbonate (Cs₂CO₃) and titanium dioxide (TiO₂), followed by heating at high temperatures. sciopen.com The reaction temperature and duration are critical parameters that influence the crystallinity and phase purity of the final product. sciopen.com

For instance, the synthesis of lepidocrocite-type Cs₀.₇Ti₁.₈₂₅O₄ has been achieved by calcining a mixture of Cs₂CO₃ and anatase TiO₂. sciopen.com The process often requires multiple calcination cycles with intermediate grinding to ensure a complete reaction and a homogenous product. researchgate.net Research has shown that a single phase of Cs₀.₇Ti₁.₈₂₅O₄ can be obtained by calcining the precursor mixture at 800°C. sciopen.com The crystallinity of the resulting this compound is dependent on several factors, including the mixing method of the precursors, the molar ratio of cesium to titanium, the total amount of reactants, and the duration of calcination. sciopen.com For example, a single-phase product can be obtained at 800°C with a Cs/Ti molar ratio in the range of 1/(2.6–4.0). sciopen.com

Similarly, layered this compound (Cs₂Ti₅O₁₁) has been prepared through a solid-state reaction procedure, resulting in macroscopic samples with elongated rectangular particle shapes. researchgate.net Another example is the synthesis of Cs₂TiNb₆O₁₈, where Cs₂CO₃, TiO₂, and niobium pentoxide (Nb₂O₅) are ground together, pressed into pellets, and calcined at 1200°C for extended periods. acs.org To achieve a high-purity product, repeated grinding and sintering steps are often necessary. acs.org The calcination temperature plays a significant role in the morphology of the resulting titanate plates, with studies on related potassium titanates suggesting that a specific temperature (e.g., 1000°C) can yield more symmetric plates with a narrower particle size distribution. iaea.org

Table 1: Parameters in High-Temperature Calcination of Cesium Titanates
This compound PhasePrecursorsCalcination Temperature (°C)Duration (h)Key Findings
Cs₀.₇Ti₁.₈₂₅O₄Cs₂CO₃, Anatase TiO₂80020 (two cycles)Single-phase product achievable with specific Cs/Ti molar ratios. sciopen.comresearchgate.net
Cs₂Ti₅O₁₁Not specifiedNot specifiedNot specifiedResults in macroscopic samples with elongated rectangular particles. researchgate.net
Cs₂TiNb₆O₁₈Cs₂CO₃, TiO₂, Nb₂O₅120013-15Repeated grinding and sintering required for high purity. acs.org
AyTi₂-xMxO₄ (A=Cs)K₂CO₃, TiO₂, Mg(OH)₂ (analogy)950-11005Temperature affects plate symmetry and size distribution. iaea.org

Co-Grinding Techniques

Co-grinding, a form of mechanochemical synthesis, presents an alternative solid-state route. This method involves the intimate mixing and grinding of reactant powders in a mortar, which can have a planetary movement to enhance the reaction. researchgate.net For the synthesis of CsAlTiO₄, reactants such as Al₂O₃, TiO₂, and CsNO₃ have been co-ground in an agate mortar. researchgate.net Following the grinding process, the powder is typically calcined at a moderate temperature (e.g., 800°C) to remove volatile byproducts like water and nitrogen oxides, which could otherwise impede densification during subsequent sintering. researchgate.net The resulting powder is then disagglomerated. researchgate.net While this method can produce the desired compound, achieving high density in the final ceramic can be challenging, and minor secondary phases like Cs₂Ti₆O₁₃ might be present. researchgate.net

Solution-Based Synthesis Approaches

Solution-based methods offer greater control over particle size, morphology, and homogeneity at often lower reaction temperatures compared to solid-state routes.

Hydrothermal Synthesis Protocols

Hydrothermal synthesis is a versatile technique for producing crystalline materials from aqueous solutions under elevated temperature and pressure. This method has been successfully employed to synthesize various this compound and related materials.

Lepidocrocite-type this compound (CsₓTi₂₋ₓ/₄□ₓ/₄O₄, where □ represents a vacancy) has been synthesized as a single phase at temperatures as low as 150°C by the hydrothermal oxidation of titanium metal powder in cesium hydroxide (B78521) (CsOH) solutions. rsc.org The resulting product consists of plate-like particles. rsc.org At higher CsOH concentrations and reaction temperatures, amorphous products are formed, which can be transformed into the crystalline lepidocrocite-type phase by calcination above 750°C. rsc.org A formation diagram for products in the Ti-CsOH-H₂O system has been established for a wide range of CsOH concentrations and temperatures. rsc.org

The hydrothermal method is also central to the synthesis of titanate nanotubes. Typically, a titanium dioxide precursor is treated with a concentrated alkali solution, such as sodium hydroxide (NaOH), in an autoclave at temperatures around 110-200°C for several days. mdpi.comacs.orgnih.govrsc.org While much of the research focuses on sodium titanates, the principles are applicable to cesium-containing systems. The resulting sodium titanate nanotubes can then undergo ion-exchange with cesium ions to form this compound nanotubes. researchgate.net

Furthermore, crystalline silicotitanates (CSTs), which are highly effective for cesium ion exchange, can be synthesized via a sol-gel hydrothermal method. researchgate.netunt.eduresearchgate.netresearchgate.netresearchgate.net In one approach, Na₂SiO₃·9H₂O and TiCl₄ are used as silicon and titanium sources. researchgate.net The synthesis is influenced by parameters such as pH, silicon concentration, and hydrothermal temperature and time. researchgate.net

Table 2: Conditions for Hydrothermal Synthesis of Titanate Materials
MaterialPrecursorsTemperature (°C)DurationKey Findings
Lepidocrocite-type this compoundTi metal powder, CsOH solution150 - 350Not specifiedSingle phase obtained at 150°C; amorphous products at higher temperatures/concentrations. rsc.org
Titanate Nanotubes (general)TiO₂, NaOH/KOH solution110 - 20024 h - 3 daysForms nanotubes that can be ion-exchanged with cesium. mdpi.comacs.orgnih.govrsc.org
Crystalline Silicotitanate (CST)Na₂SiO₃·9H₂O, TiCl₄1707 daysSynthesis of nano-CST crystals is pH and concentration dependent. researchgate.net
Cesium Cerium IodateNot specified580Not specifiedHigh-temperature hydrothermal synthesis is possible for complex vanadates. researchgate.net

Sol-Gel Fabrication Methods

The sol-gel process provides a route to produce highly homogeneous and reactive powders at lower temperatures than solid-state methods, which helps to minimize the loss of volatile components like cesium. researchgate.net This technique involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid network containing the solvent).

For the synthesis of CsAlTiO₄, precursors such as aluminum isopropoxide (Al(OC₃H₇)₃), titanium isopropoxide (Ti(OC₂H₅)₄), and cesium nitrate (B79036) (CsNO₃) are used. researchgate.net The hydrolysis and condensation kinetics of the different alkoxides need to be carefully controlled. researchgate.net The resulting gel is then dried and calcined to produce the final ceramic powder. This method can yield powders with a large specific surface area and a narrow distribution of grain sizes, allowing for lower sintering temperatures. researchgate.net

A combined sol-gel hydrothermal method has also been reported for the synthesis of nano-crystalline silicotitanate (CST). researchgate.netnih.gov This approach utilizes precursors like Na₂SiO₃·9H₂O and TiCl₄. researchgate.net The process parameters, including pH and precursor concentrations, are critical for obtaining pure nano-CST crystals with high ion-exchange capacity. researchgate.net

Spray-Drying Techniques

Spray-drying is a versatile industrial process that can be adapted for the synthesis of complex oxide powders. uliege.be The technique transforms a liquid feedstock—either a solution or a suspension containing the precursors—into a dry, agglomerated powder. uliege.betu-clausthal.de This is achieved by atomizing the liquid into a stream of hot air, causing rapid solvent evaporation. uliege.be

This method offers several advantages, including the production of homogeneous, reactive powders with good flowability. researchgate.netuliege.beosti.gov For ceramic synthesis, a suspension of precursor salts is prepared and then spray-dried. researchgate.net The resulting precursor powder is typically amorphous or a mixture of phases and requires a subsequent calcination step to form the desired crystalline structure. uliege.beosti.gov The calcination temperature is often lower than that required for conventional solid-state reactions due to the high reactivity of the spray-dried powder. researchgate.netosti.gov The technique has been successfully applied to produce various polycationic oxides and can be scaled up for larger quantity production. uliege.be While specific examples for this compound are less common in the provided literature, the principles are directly applicable. researchgate.netuliege.betu-clausthal.de

Inverse Temperature Crystallization for Halide Perovskites

A notable method for the synthesis of lead-free cesium titanium halide perovskites, such as Cs2TiI6, is inverse temperature crystallization (ITC). researchgate.net This solution-based technique is advantageous due to its simplicity and effectiveness. researchgate.net The underlying principle of ITC relies on the inverse solubility of certain perovskite precursors in specific organic solvents, where solubility decreases as the temperature rises. researching.cnmdpi.com This phenomenon allows for the initiation of supersaturation and subsequent crystallization by increasing the temperature of the solution. researching.cn

In a typical ITC process for halide perovskites, precursor solutions are prepared by dissolving the constituent salts, such as cesium iodide and titanium(IV) iodide, in a suitable solvent. researchgate.net For some perovskites like MAPbX3 (where X is a halide), solvents such as N,N-dimethylformamide (DMF), γ-butyrolactone (GBL), and dimethyl sulfoxide (B87167) (DMSO) have been used. researching.cnnih.gov The choice of solvent is crucial, as it can influence the crystallization process through its coordination with the precursors. nih.gov For instance, a study on Cs2TiI6 used an ITC method to produce films with a cubic structure. researchgate.net The process involves heating the precursor solution to a specific temperature to induce crystallization. nih.gov This rapid growth method has been shown to produce high-quality single crystals with low trap densities, comparable to those grown by much slower methods. nih.gov

Researchers have successfully synthesized Cs2TiI6 perovskite films using a solution-phase method with inverse temperature crystallization. researchgate.net The resulting films exhibited a cubic crystal structure and demonstrated strong, broad absorption in the visible spectrum. researchgate.net The optical properties, including a direct bandgap of 1.68 eV and an indirect bandgap of 1.65 eV, highlight its potential for optoelectronic devices. researchgate.net

Advanced Deposition and Fabrication Techniques

The fabrication of this compound into functional forms like thin films often requires advanced deposition techniques. These methods provide control over the film's structure, thickness, and properties.

Electrophoretic deposition (EPD) is a versatile technique for preparing thin and thick films of layered materials, including this compound (CsxTi2-x/4□x/4O4, where □ is a cation vacancy). mrs-j.org This method involves the movement and subsequent deposition of charged particles from a colloidal suspension onto an electrode under an applied electric field. ctu.edu.vn

The process begins with the preparation of a stable suspension of this compound particles in a non-aqueous medium like ethanol (B145695). mrs-j.orgctu.edu.vn The orientation of the deposited film can be influenced by the applied voltage during the electrophoresis process. mrs-j.org A key advantage of EPD is its ability to form dense, uniform films directly from fine particle suspensions. mrs-j.org For instance, layered this compound thin films have been successfully deposited on platinum substrates using this technique. mrs-j.org The resulting films can then undergo further modifications, such as ion-exchange processes, to tailor their properties for specific applications like Li-ion batteries. mrs-j.orgresearchgate.net The thickness of the film can be controlled by parameters such as the deposition time and the applied voltage. ctu.edu.vn

EPD Parameter Influence on Deposition Example
Applied VoltageAffects film orientation and deposition rate. mrs-j.orgctu.edu.vnA film obtained at 100 V for 1.5 min can be comparable to one at 50 V for 2 min. ctu.edu.vn
Deposition TimeDirectly correlates with film thickness. ctu.edu.vnLonger times generally result in thicker films, though the rate may decrease as film resistance increases. ctu.edu.vn
Suspension pHInfluences the surface charge of particles and suspension stability. ctu.edu.vn---

Magnetron sputtering is a widely used physical vapor deposition (PVD) technique for producing high-quality thin films with excellent control over thickness and uniformity. mdpi.comagc-plasma.com This method involves the creation of a plasma to eject atoms from a target material, which then deposit onto a substrate. agc-plasma.com Magnetic fields are used to confine electrons near the target, which enhances the ionization efficiency and increases the sputtering rate. agc-plasma.com

While direct research on magnetron sputtering of this compound is specific, the technique has been applied to related materials like lead titanate (PbTiO3) and indium tin oxide (ITO) with cesium assistance, providing insights into potential applications for this compound films. mdpi.comaip.orgaip.org For instance, in the sputtering of ITO films, cesium vapor was introduced to increase plasma density and lower the target voltage. aip.org This resulted in films with improved crystallinity and lower resistivity without the need for post-deposition annealing. aip.org The substrate temperature during deposition is a critical parameter that influences the phase of the resulting film, which can be amorphous, polycrystalline, or single-crystalline. mdpi.com

Sputtering Parameter Effect on Film Properties Example System
Substrate TemperatureDetermines the crystallinity of the deposited film. mdpi.comFor lead titanate, epitaxial growth occurs around 575 °C. mdpi.com
Target CompositionAffects the stoichiometry of the film. mdpi.comIn PbTiO3 films, the Pb/Ti ratio is dependent on the target's PbO content. mdpi.com
Sputtering GasInfluences plasma characteristics and can be reactive. agc-plasma.comArgon is a commonly used inert gas. agc-plasma.com
Cesium AssistanceCan enhance plasma density and improve electrical properties. aip.orgUsed in ITO deposition to lower resistivity. aip.orgaip.org

Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and scalable method for producing highly crystalline materials, including cesium titanium bromide (Cs2TiBr6) double perovskites. acs.orgnih.govacs.org This technique utilizes microwave radiation to heat the precursor solution, which can significantly accelerate reaction kinetics. acs.orgmdpi.com

In a typical microwave-mediated synthesis of Cs2TiBr6, precursors such as titanium(IV) bromide and cesium bromide are dissolved in a suitable polar solvent like acetonitrile. acs.orgresearchgate.net The choice of solvent is crucial as it influences the reaction kinetics and the crystallization of the final product. acs.org The sealed reaction vessel is then heated in a microwave reactor to a specific temperature for a set duration. acs.orgresearchgate.net For Cs2TiBr6, optimized conditions have been reported as 210 °C for 30 minutes. acs.org This method has been shown to produce Cs2TiBr6 powders with enhanced thermal and ambient stability compared to materials synthesized via conventional methods. acs.orgnih.gov The resulting material exhibits a high yield of the desired crystalline phase. acs.org

Microwave Synthesis Parameter Effect on Product Optimized Value for Cs2TiBr6
Reaction TemperatureInfluences the crystalline phase and yield. acs.org210 °C acs.org
Reaction TimeAffects the completion of the reaction and yield. acs.org30 minutes acs.org
SolventPlays a key role in reaction kinetics and crystallization. acs.orgAcetonitrile acs.org

Precursor Chemistry and Stoichiometry Effects on this compound Formation

The formation and properties of this compound are highly dependent on the precursor chemistry and the stoichiometric ratios of the reactants. sciopen.comclemson.eduresearchgate.net The choice of precursors and their relative amounts directly influence the phase, crystallinity, and morphology of the final product. researchgate.net

For instance, in the solid-state synthesis of lepidocrocite-type Cs0.7Ti1.825O4, the molar ratio of Cs2CO3 to TiO2 is a critical parameter. sciopen.com A single phase of Cs0.7Ti1.825O4 can be obtained at 800 °C within a specific molar ratio range of n(Cs)/n(Ti) from 1/(2.6–4.0). sciopen.com Similarly, in the synthesis of hollandite-type (Ba,Cs)1.33(Al,Ti)8O16, the stoichiometry of the cesium content systematically affects the thermodynamic stability and chemical durability of the final ceramic waste form. clemson.edu

The nature of the titanium precursor also plays a significant role. Studies on the alkaline hydrothermal synthesis of titanate nanostructures have shown that the phase (anatase vs. rutile) and crystallite size of the initial TiO2 powder influence the rate of nanostructure formation. researchgate.net In solution-based methods, such as the synthesis of peroxo-titanate, the molar ratio of sodium to titanium in the precursor complex ion solution is crucial for the complete ionization of the titanium source and the formation of the desired layered structure. nih.gov Furthermore, the presence of additives, like amines in perovskite precursor solutions, can lead to chemical reactions over time that impact crystallization and the performance of resulting devices. diva-portal.org

Post-Synthesis Treatment and Modification of this compound Materials

Following the initial synthesis, this compound materials can undergo various post-synthesis treatments to modify their structure, surface properties, and functionality. researchgate.netresearchgate.net These treatments are often essential for optimizing the material for a specific application.

One common post-synthesis modification is ion exchange. Layered cesium titanates, such as CsxTi2-x/4□x/4O4, can have their interlayer cesium ions exchanged with other cations, including protons or alkylammonium ions. mrs-j.org This process is fundamental for creating protonated titanates (e.g., H0.7Ti1.825O4), which can then be exfoliated into nanosheets. sciopen.com The exfoliation process itself, often carried out using amine-based macromolecules like tetrabutylammonium (B224687) hydroxide (TBAOH), results in two-dimensional nanomaterials with high surface areas. sciopen.com The ratio of the exfoliating agent to the exchangeable protons can affect the structure and properties of the resulting nanosheets. sciopen.com

Thermal treatment, or calcination, is another critical post-synthesis step. For materials prepared by methods like electrophoretic deposition, sintering at high temperatures is necessary to achieve the desired density and crystalline phase. ctu.edu.vncambridge.org For layered titanates, calcination can induce phase transformations. For example, protonic forms of titanates can convert to anatase TiO2 upon heating. researchgate.net However, some cesium titanates exhibit high thermal stability, retaining their layered structure even at elevated temperatures. researchgate.net

Mechanical treatments, such as milling, can also be applied post-synthesis. Milling can reduce particle size, which can be beneficial for applications like photocatalysis, and can also induce structural modifications. researchgate.net

Crystallography and Structural Elucidation of Cesium Titanate Phases

Fundamental Crystal Structures of Cesium Titanates

Cesium titanates can adopt several crystal structures, with the most prominent being layered lepidocrocite-type structures, perovskite-related structures, and crystalline silicotitanate (CST) frameworks. Each of these structural types imparts unique properties and potential applications to the material.

A significant class of cesium titanates adopts a layered structure analogous to the mineral lepidocrocite (γ-FeOOH). These nonstoichiometric titanates are described by the general formula CsₓTi₂₋ₓ/₄□ₓ/₄O₄, where '□' represents a titanium vacancy in the crystal lattice. acs.orguni-muenchen.de The structure consists of two-dimensional corrugated layers built from edge- and corner-sharing TiO₆ octahedra. scispace.com The cesium ions (Cs⁺) reside in the interlayer spaces, providing charge balance for the negatively charged titanate sheets. researchgate.netresearchgate.net

The formation of these materials typically involves a solid-state reaction at high temperatures, for example, by heating a mixture of cesium carbonate (Cs₂CO₃) and titanium dioxide (TiO₂) at 800°C. acs.orgugm.ac.id The resulting material possesses a two-dimensional layered structure that can be preserved up to high temperatures. researchgate.netacs.org A notable characteristic of this structure is the presence of inherent titanium vacancies within the titanate layers, which is crucial for accommodating the charge of the interlayer cesium cations. acs.org The interlayer spacing is influenced by the size of the interlayer cation, with the large ionic radius of cesium resulting in a significant interlayer distance. researchgate.net

Compound System General Formula Structural Features Typical Synthesis
Lepidocrocite-Type Cesium TitanateCsₓTi₂₋ₓ/₄□ₓ/₄O₄ (x ≈ 0.7)2D corrugated layers of TiO₆ octahedra, interlayer Cs⁺ ions, intrinsic Ti vacancies (□).Solid-state reaction of Cs₂CO₃ and TiO₂ at ~800°C. acs.orgugm.ac.id

Cesium titanates can also form crystal structures related to the perovskite (ABX₃) family. A key example is the vacancy-ordered double perovskite Cs₂TiI₆. researchgate.netias.ac.in These compounds adopt a cubic crystal structure. researchgate.net In the case of the analogous Cs₂TiBr₆, the structure is centrosymmetric and belongs to the Fm-3m space group. nih.gov This structure can be visualized as a derivative of the ideal perovskite structure where the B-site (titanium) is systematically ordered with vacancies.

The synthesis of these halide perovskites can be achieved through methods like solution-phase processing at room temperature or colloidal synthesis at elevated temperatures. researchgate.netias.ac.innih.gov For instance, Cs₂TiI₆ has been synthesized via a solution-phase method using inverse temperature crystallization. researchgate.net Research has shown that Cs₂TiI₆ films exhibit a cubic structure with a lattice parameter of approximately 11.57 Å. researchgate.net Similarly, nanocrystals of Cs₂TiBr₆ have been synthesized, demonstrating the versatility of this structural family. nih.gov

Compound Formula Crystal System Lattice Parameter (a) Key Structural Feature
Cesium Titanium IodideCs₂TiI₆Cubic11.57 Å researchgate.netVacancy-ordered double perovskite. researchgate.netias.ac.in
Cesium Titanium BromideCs₂TiBr₆Cubic10.14 Å nih.govCentrosymmetric (Fm-3m space group). nih.gov

Crystalline silicotitanates (CSTs) represent another important structural class, characterized by a robust, three-dimensional microporous framework. acs.org These materials, with an ideal composition analogous to Na₂Ti₂O₃SiO₄·2H₂O, are built from cubane-like Ti₄O₄ units linked by SiO₄ tetrahedra. acs.orgresearchgate.net This arrangement of hexacoordinated titanium (in TiO₆ octahedra) and tetracoordinated silicon creates a rigid framework with tunnels and pores of a specific size, making them highly effective for selective ion exchange. acs.orgosti.gov

The framework possesses a net negative charge, which is balanced by non-exchangeable structural cations and exchangeable cations located within the channels. acs.orgosti.gov This structure is particularly renowned for its high selectivity in capturing cesium ions (Cs⁺), a property that is critical in applications such as the treatment of nuclear waste. acs.orgosti.govbham.ac.uk The substitution of other elements, like niobium for titanium, can further modify the framework and enhance this selectivity for cesium. osti.gov

Structural Defects and Vacancy Considerations (e.g., Titanium Vacancies)

Structural defects, particularly vacancies, are an intrinsic and influential feature of this compound crystallography. In lepidocrocite-type structures (CsₓTi₂₋ₓ/₄□ₓ/₄O₄), titanium vacancies are a fundamental component of the chemical formula, necessary to maintain charge neutrality. acs.orgresearchgate.net These vacancies are located within the titanium-oxygen layers. The presence and concentration of these vacancies can influence the material's electronic structure and surface acidity. acs.org Advanced transmission electron microscopy has been used to directly visualize the atomic arrangement and these titanium vacancies within titanate nanosheets. researchgate.net

In perovskite-type titanates, point defects such as titanium vacancies (VTi) and oxygen vacancies are also significant. While much of the detailed study has been on related compounds like strontium titanate (SrTiO₃), the principles are applicable. ox.ac.uk In these structures, titanium vacancies can exist alongside other point defects. ox.ac.uk The formation energy of different vacancies determines their relative abundance; for instance, in some titanate systems, Ti vacancies have lower formation energy than other cation vacancies, making them more likely to form. mdpi.com These vacancies can cluster and have a profound impact on the material's mechanical and electronic properties. ox.ac.ukmdpi.com

Phase Transitions in this compound and Related Systems

This compound and related perovskite systems can undergo structural phase transitions as a function of temperature. These transformations involve changes in crystal symmetry, often driven by the tilting of the corner-sharing octahedra that form the perovskite framework. acs.org While direct studies on some this compound perovskites are emerging, extensive research on analogous all-inorganic halide perovskites like CsPbX₃ (X = Cl, Br, I) provides a strong model for understanding these phenomena.

For example, CsPbI₃ transitions from a non-perovskite phase at room temperature to a cubic perovskite α-phase at high temperatures (>315 °C), passing through tetragonal (β) and orthorhombic (γ) phases upon cooling. acs.orgkuleuven.be Similarly, CsPbBr₃ undergoes transitions from a room-temperature orthorhombic phase to a tetragonal phase (around 88°C) and then to a cubic phase (at 130°C). osti.gov These transitions are characterized by changes in the tilt pattern of the metal-halide octahedra. acs.org A similar sequence of phase transitions from cubic to tetragonal, orthorhombic, and monoclinic phases has been observed in CsPbCl₃ as the temperature is lowered. researchgate.net These temperature-induced structural changes are a critical aspect of the material's properties and stability for various applications.

Compound Phase Transition Sequence (with increasing temperature) Transition Temperatures
CsPbBr₃ (bulk)Orthorhombic → Tetragonal → Cubic~88 °C (ortho-tetra), ~130 °C (tetra-cubic) osti.gov
CsPbI₃ (bulk)Orthorhombic (γ) → Tetragonal (β) → Cubic (α)>315 °C for α-phase stability acs.org
CsPbCl₃Monoclinic → Orthorhombic → Tetragonal → CubicVarious transitions between 193 K and 320 K. researchgate.net

Ion-Exchange Induced Structural Rearrangements

Ion-exchange processes in cesium titanates can induce significant structural rearrangements, primarily driven by the substitution of interlayer cesium ions with other cations. These changes are critical for tailoring the material's properties for applications such as ion separation and battery technology.

Studies on Cs₂Ti₅O₁₁·(1+x)H₂O have demonstrated that the interlayer Cs⁺ can be almost completely exchanged with Li⁺, Na⁺, and H⁺. geoscienceworld.org For instance, upon exchange with Na⁺, the resulting compound, Na₂Ti₅O₁₁·4.1H₂O, exhibits a monoclinic crystal structure. geoscienceworld.org The process of ion exchange is often accompanied by changes in the hydration state of the interlayer space.

A notable example of structural change upon cesium capture is observed in the two-dimensional thiotitanate, Rb₀.₃₂TiS₂·0.75H₂O. While not an oxide titanate, its layered structure provides a useful model. Upon exposure to a solution containing Cs⁺, the rubidium ions are exchanged, resulting in the formation of Cs₀.₂₈TiS₂·0.6H₂O. mdpi.com Single-crystal X-ray diffraction analysis of the post-exchange material provides a clear visualization of the new positions of the cesium ions within the interlayer space, confirming the structural rearrangement at an atomic level. mdpi.com

Similarly, in the layered titanate CsₓTi₂₋ₓ/₂Mgₓ/₂O₄ (x = 0.70), which has a lepidocrocite-type structure, Cs⁺ ions can be exchanged with Li⁺ and Na⁺. scirp.org The resulting products show altered compositions and, by extension, rearranged interlayer structures. For example, the lithium-exchanged product was identified as Li₀.₅₃H₀.₁₃Cs₀.₁₄Ti₁.₆₅Mg₀.₃₀O₄∙0.92H₂O, indicating a complex rearrangement involving not only the substitution of cesium but also the incorporation of protons and a change in the water content. scirp.org

These studies collectively show that ion exchange in cesium titanates and related layered structures is a powerful method for inducing controlled structural modifications. The nature and extent of these rearrangements depend on the specific titanate phase, the exchanging ion, and the reaction conditions.

Interactive Data Table: Ion-Exchange Induced Structural Changes in this compound and Related Compounds

Original CompoundExchanging IonResulting CompoundKey Structural ChangesReference
Cs₀.₇₄Ti₁.₈₁₅□₀.₁₈₅O₄Na⁺Na₀.₇₄Ti₁.₈₁₅□₀.₁₈₅O₄·1.27H₂OSymmetry change due to different cation sites. researchgate.net
Cs₂Ti₅O₁₁·(1+x)H₂ONa⁺Na₂Ti₅O₁₁·4.1H₂OFormation of a monoclinic single phase. geoscienceworld.org
Cs₂Ti₅O₁₁·(1+x)H₂OLi⁺Li₂Ti₅O₁₁·3.6H₂ONear-complete exchange of Cs⁺. geoscienceworld.org
Cs₂Ti₅O₁₁·(1+x)H₂OH⁺H₂Ti₅O₁₁·3.3H₂ONear-complete exchange of Cs⁺. geoscienceworld.org
Rb₀.₃₂TiS₂·0.75H₂OCs⁺Cs₀.₂₈TiS₂·0.6H₂OAtomic-level rearrangement of interlayer cations. mdpi.com
CsₓTi₂₋ₓ/₂Mgₓ/₂O₄ (x=0.70)Li⁺Li₀.₅₃H₀.₁₃Cs₀.₁₄Ti₁.₆₅Mg₀.₃₀O₄∙0.92H₂OPartial exchange and incorporation of H⁺. scirp.org

Structural Dynamics and Lattice Behavior

The structural dynamics and lattice behavior of this compound, encompassing properties like phonon scattering and lattice thermal conductivity, are not extensively documented in dedicated studies of this specific compound. However, by examining related materials such as other titanates and cesium-containing perovskites, we can infer the likely characteristics.

The lattice dynamics of titanates are fundamentally linked to the vibrations of the Ti-O bonds within the TiO₆ octahedra. In materials like strontium titanate (SrTiO₃), electron-phonon scattering is a key factor that influences electron mobility. uri.edu Phonons, or quantized lattice vibrations, can decay into lower-energy phonons and interact with electrons, which is a critical process for understanding the material's electronic and thermal transport properties. uri.edu It is expected that this compound would exhibit similar fundamental phonon behaviors related to its titanate framework.

In perovskite structures, the atoms' bonding environment and electron densities strongly influence phonon anharmonicity. researchgate.net This anharmonicity, combined with low phonon group velocities and high phonon scattering rates, can lead to very low lattice thermal conductivity. researchgate.net For instance, the lead-free double perovskite Cs₂PtI₆ exhibits ultralow lattice thermal conductivity (0.15 W/mK at 300 K) due to strong phonon anharmonicity. researchgate.net Given the presence of the heavy cesium ion in this compound, significant phonon scattering and consequently low thermal conductivity could be anticipated.

Furthermore, studies on halide double perovskites like Cs₂NaBiCl₆ reveal that these materials can be dynamically unstable at low temperatures, exhibiting soft modes (negative phonon energies) in their phonon band structure. acs.org This instability can be resolved at higher temperatures through anharmonic phonon-phonon interactions, leading to a stable crystal structure. acs.org The presence of the large, soft cesium ion in the lattice is often a driving factor for such dynamic behaviors. researchgate.net

Research on ultrathin films of elemental cesium has utilized inelastic helium atom scattering to probe surface lattice dynamics and electron-phonon interactions. rsc.org These studies provide insights into the vibrational modes at the surface and the strength of the coupling between electrons and lattice vibrations, which are important for surface-related applications. While this pertains to metallic cesium, it underscores the role of cesium in influencing lattice dynamics.

Advanced Characterization Methodologies for Cesium Titanate

X-ray Diffraction (XRD) and Rietveld Refinement for Structural Analysis

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the atomic structure of cesium titanate compounds. The resulting diffraction pattern is a fingerprint of the material's crystal lattice. For complex structures or multiphase samples, Rietveld refinement is a powerful computational method applied to the powder XRD data to refine the crystal structure parameters, including lattice constants, atomic positions, and site occupancies. globalsino.comacs.orgsemanticscholar.org

Different this compound stoichiometries crystallize in distinct structures. For instance, Cs₂Ti₅O₁₁ has been identified as having a layered structure. Through analysis of single-crystal and powder XRD data, coupled with Rietveld refinement of neutron powder diffraction data, its structure has been determined. The anhydrous form of Cs₂Ti₅O₁₁ is monoclinic and belongs to the C2/m space group. iwaponline.com The structure consists of stepped layers built from ribbons of five edge-sharing TiO₆ octahedra. iwaponline.com Other cesium-containing titanates, often synthesized for specific applications like ion exchange, also exhibit unique crystal structures. For example, Cs₂TiSi₆O₁₅ crystallizes in the monoclinic space group Cc. researchgate.net The analysis of various cesium titanium halides, such as Cs₂TiI₆, shows a cubic crystal structure. eelsdb.eu

The precise structural details obtained from XRD and Rietveld refinement are essential for correlating the atomic arrangement with the material's properties.

CompoundCrystal SystemSpace GroupLattice Parameters (Å, °)Source
Anhydrous Cs₂Ti₅O₁₁MonoclinicC2/ma = 19.718, b = 3.808, c = 15.023, β = 106.93 iwaponline.com
Hydrated Cs₂Ti₅O₁₁·H₂OMonoclinicC2/ma = 23.849, b = 3.800, c = 14.918, β = 121.27 iwaponline.com
Cs₂TiSi₆O₁₅ (SNL-A)MonoclinicCca = 12.998, b = 7.5014, c = 15.156, β = 105.80 researchgate.net
Cs₂TiI₆CubicFm-3ma = 11.43 eelsdb.eu
Cs₂TiBr₂I₄CubicNot Specifieda = 11.17 eelsdb.eu

Electron Microscopy Techniques

Electron microscopy offers high-resolution imaging and analytical capabilities to probe the morphology, microstructure, and elemental composition of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology, particle size, and aggregation state of this compound powders and ceramics. researchgate.netgla.ac.uk Studies have revealed various morphologies depending on the synthesis method, including layered nanosheets and aggregated, irregular planar crystals of 1-2 μm in size. rsc.orgdectris.com

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS) provides elemental analysis by detecting characteristic X-rays emitted from the sample. nih.gov This technique is crucial for confirming the presence and distribution of cesium, titanium, and oxygen in the material. aip.orgresearchgate.net For example, in studies of cesium ion adsorption on titanate nanosheets, EDS analysis before the reaction detects only Ti, O, and Na (from a precursor), while after the reaction, a distinct peak for cesium appears, confirming its successful uptake by the material. oup.com This confirms the elemental composition and can be used to map the distribution of elements on the sample's surface. nih.govoup.com

Transmission Electron Microscopy (TEM) provides even higher magnification images of the internal structure of materials. For nanostructured cesium titanates, TEM is indispensable for visualizing features like nanotubes or nanosheets. researchgate.netgla.ac.uk High-Resolution TEM (HR-TEM) allows for the direct imaging of the crystal lattice, revealing lattice fringes and the arrangement of atomic planes. rsc.org

In layered titanates, HR-TEM can measure the interlamellar distance, which is the spacing between the stacked titanate sheets. globalsino.com This technique has been used to characterize the layered structure of Cs₀.₆₇Ti₁.₈₃□₀.₁₇O₄ and to observe the homogeneous dispersion of cocatalyst nanoparticles on its surface. Furthermore, HR-TEM is critical for identifying crystalline defects, stacking faults, and the ordered arrangement of TiO₆ octahedra that form the walls of titanate nanostructures. globalsino.com

Electron Energy-Loss Spectroscopy (EELS), typically performed within a TEM, is a powerful technique for probing the local electronic structure and chemical bonding of a material. It analyzes the energy distribution of electrons that have passed through a thin sample, providing information on elemental composition, valence states, and bonding environments.

While specific EELS studies exclusively on this compound are not widespread, analysis of related titanate materials like BaTiO₃, SrTiO₃, and doped titanate nanosheets provides a clear framework for its application. Key spectral features for analysis include the Titanium L-edge and the Oxygen K-edge. The fine structure of the Ti L₂,₃ edge is sensitive to the valence state (e.g., Ti⁴⁺ vs. Ti³⁺) and the coordination of the titanium atoms, which is typically octahedral in titanates. The O K-edge near-edge structure provides information on the hybridization between O 2p orbitals and Ti 3d orbitals, reflecting the nature of the Ti-O bond. eelsdb.eu Applying EELS to this compound would thus allow for a detailed investigation of the Ti oxidation state and the covalent character of the Ti-O framework, which are critical to its electronic and catalytic properties.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Raman spectroscopy, are non-destructive methods that probe the vibrational modes of molecules and crystal lattices. These modes are highly sensitive to the local structure, symmetry, and bonding within the material.

Raman spectroscopy is an effective tool for characterizing the structural features of this compound compounds. The Raman spectrum displays peaks at specific frequency shifts (measured in wavenumbers, cm⁻¹) that correspond to distinct vibrational modes of the crystal lattice, such as the stretching and bending of Ti-O bonds within the TiO₆ octahedra.

Different this compound phases exhibit characteristic Raman spectra. For lepidocrocite-type titanates, which have a layered structure, distinct bands are assigned to Ti-O lattice vibrations. For example, in a protonic titanate with a lepidocrocite structure, Raman-active modes are recorded at wavenumbers including 270, 449, 704, and 908 cm⁻¹, corresponding to various Ti-O lattice vibrations within the octahedral layers. Studies on sitinakite undergoing cesium ion exchange show that the spectrum can be broken down into Ti-O-Ti, Si-O-Ti, and O-Ti-O bending modes (200-400 cm⁻¹) and Ti-O stretching modes (400-625 cm⁻¹). The positions and intensities of these peaks can shift with changes in crystal structure, composition, and strain, making Raman spectroscopy a sensitive probe for phase transitions and structural modifications in cesium titanates.

Compound Type / StructureRaman Shift (cm⁻¹)Vibrational Mode AssignmentSource
Lepidocrocite-type Titanate~270Ti-O lattice vibration
Lepidocrocite-type Titanate~449Ti-O lattice vibration
Lepidocrocite-type Titanate~704Ti-O lattice vibration
Sitinakite (Ti-silicate) framework200 - 400O-Ti-O bending modes
Sitinakite (Ti-silicate) framework400 - 625Ti-O stretching modes
Cs₂Ti₆O₁₃911Ti-O lattice vibration (related to OH group)
(Ba,Cs)-Hollandite Titanate~130(Fe,Ti)-O symmetric stretching
(Ba,Cs)-Hollandite Titanate~367, ~556, ~700Bending modes of (Fe,Ti)O₆ octahedra

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and vibrational modes within a material's structure. In the analysis of this compound and related titanate compounds, FTIR spectra reveal characteristic absorption bands that provide insight into the bonding environment of the titanium-oxygen framework and the presence of hydroxyl groups or water molecules.

The FTIR spectrum of titanate-based materials typically displays several key absorption bands. Broad bands in the high-frequency region, generally between 3000 and 3800 cm⁻¹, are attributed to the O-H stretching vibrations of hydroxyl groups and adsorbed water molecules. mdpi.com A band appearing around 1627 cm⁻¹ corresponds to the H-O-H bending vibration of bound water. mdpi.com

The fingerprint region, at lower wavenumbers, is crucial for identifying the core titanate structure. Vibrations associated with the Ti-O bonds within the [TiO₆] octahedra are typically observed below 1000 cm⁻¹. mdpi.com For instance, bands around 906 cm⁻¹ can be assigned to the stretching of non-bridging Ti-O bonds, while vibrations around 440 cm⁻¹ are related to the Ti-O vibrations within the octahedral network. mdpi.com In calcium titanate, for example, bands at approximately 710 cm⁻¹, 570 cm⁻¹, and 527 cm⁻¹ are assigned to Ti-O stretching vibrations, while those at 460 cm⁻¹ and 415 cm⁻¹ are attributed to Ti-O-Ti bending modes. iaea.org

Detailed research findings from FTIR analysis are summarized in the table below, showcasing the typical vibrational modes observed in titanate structures.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
3800-3000O-H stretching (hydroxyl groups, water) mdpi.com
1627H-O-H bending (bound water) mdpi.com
~906Ti-O non-bridging stretching mdpi.com
~710Ti-O stretching in TiO₆ octahedra iaea.org
~570Ti-O stretching in TiO₆ octahedra iaea.org
~440Ti-O vibration in TiO₆ octahedra mdpi.com
~460, ~415Ti-O-Ti bending iaea.org

These assignments are critical for confirming the formation of the titanate structure, assessing its hydration level, and understanding structural modifications upon ion exchange or other chemical treatments.

Surface and Compositional Analysis

The surface properties and elemental makeup of this compound are paramount to its functionality, particularly in applications like ion exchange and catalysis. A combination of surface-sensitive and bulk compositional techniques provides a complete picture of the material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis confirms the presence of cesium, titanium, and oxygen and provides crucial information on their oxidation states.

The Ti 2p spectrum typically shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, corresponding to the spin-orbit splitting. For titanates, the Ti 2p₃/₂ peak is generally located at a binding energy of approximately 458.6-459.15 eV, which is characteristic of the Ti⁴⁺ oxidation state. mdpi.combeilstein-journals.org The Cs 3d spectrum also exhibits a doublet, Cs 3d₅/₂ and Cs 3d₃/₂, with a spin-orbit separation of about 14.0 eV. thermofisher.com The binding energy for Cs 3d₅/₂ in compounds like cesium iodide (CsI) is around 724 eV, providing a reference point for its state in titanates. thermofisher.com The O 1s spectrum is often complex and can be deconvoluted into multiple peaks representing different oxygen environments, such as lattice oxygen (Ti-O-Ti), surface hydroxyl groups (M-OH), and adsorbed water. gamry.com

The table below presents typical binding energies for the core levels of elements in titanate materials.

ElementCore LevelBinding Energy (eV)Inferred Chemical StateReference
Ti2p₃/₂458.6 - 459.15Ti⁴⁺ mdpi.combeilstein-journals.org
Ti2p₁/₂~464.3Ti⁴⁺ mdpi.com
Cs3d₅/₂~724Cs⁺ thermofisher.com
O1s~529-530Lattice Oxygen (Ti-O) gamry.com
O1s~531.5Hydroxyl Groups (M-OH) gamry.com
O1s~532.7Carbon-Oxygen Bonds (C-O) gamry.com
O1s~533.9Adsorbed Water gamry.com

XPS analysis is also used to quantify the surface atomic concentrations, revealing the stoichiometry at the material's surface, which can differ from the bulk composition and is critical for surface-dependent applications.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma (ICP) techniques, including Optical Emission Spectrometry (OES) and Mass Spectrometry (MS), are used for highly accurate and sensitive elemental analysis to determine the bulk composition of materials. To analyze solid samples like this compound, they must first be completely dissolved through acid digestion. xpsfitting.com

These methods are essential for verifying the stoichiometry of synthesized this compound and for tracking the efficiency of ion-exchange processes. For example, in studies involving the removal of cesium from waste streams, ICP-MS and ICP-OES are used to measure the concentration of cesium and other elements in solutions before and after contact with the titanate material. nrc.govpnnl.gov This allows for the calculation of distribution coefficients (Kd) and loading capacities.

Research on crystalline silicotitanate (CST) for Hanford tank waste processing provides a clear example of the application of these techniques. The elemental composition of the waste simulant and the concentration of cesium were precisely determined to evaluate the performance of the ion exchanger. nrc.govpnnl.gov

The following table shows an example of elemental analysis data for a cesium-containing material and its components, as determined by ICP-OES and ICP-MS.

Sample TypeElementMethodConcentrationReference
Hanford Tank Waste Simulant (AP-107)AlICP-OES0.363 M nrc.gov
Hanford Tank Waste Simulant (AP-107)KICP-OES0.095 M nrc.gov
Hanford Tank Waste Simulant (AP-107)NaICP-OES5.611 M nrc.gov
Hanford Tank Waste Simulant (AP-107)¹³³CsICP-MS5.42 µg/mL nrc.gov
Hollandite (H4)BaO (wt%)ICP-MS16.6 clemson.edu
Hollandite (H4)Cs₂O (wt%)ICP-MS3.3 clemson.edu
Hollandite (H4)Al₂O₃ (wt%)ICP-MS16.9 clemson.edu
Hollandite (H4)TiO₂ (wt%)ICP-MS63.2 clemson.edu

Brunauer–Emmett–Teller (BET) Surface Area Analysis and Porosimetry

The Brunauer–Emmett–Teller (BET) method is a critical technique for measuring the specific surface area of materials by gas physisorption, typically using nitrogen at liquid nitrogen temperature. mdpi.com This analysis, along with porosimetry methods like the Barrett-Joyner-Halenda (BJH) model, provides detailed information about the pore volume and pore size distribution, which are crucial for applications in adsorption, catalysis, and ion exchange. researchgate.netrsc.org

For this compound and related nanostructures, the surface area can vary dramatically with morphology. Titanate nanotubes, for instance, often exhibit high specific surface areas due to their hollow, open-ended scroll-like structures. iitk.ac.in Research has shown that titanate nanotubes can have surface areas around 250 m²/g, while nanoribbon structures synthesized at higher temperatures have significantly lower surface areas, around 30 m²/g. iitk.ac.in This difference directly impacts their adsorption capacity. However, studies have also indicated that a higher specific surface area does not always correlate with a higher sorption capacity for ions like cesium, suggesting that the number of available ion-exchange sites (e.g., sodium ions) can be a more dominant factor. gamry.com

The textural properties of various titanate nanostructures are summarized in the table below.

MaterialMorphologyBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Reference
Titanate NanotubesNanotubes194.4 - 250-- nrc.goviitk.ac.in
Titanate NanoribbonsNanoribbons~30-- iitk.ac.in
Titanate Nanosheets (TNS)Nanosheets325.081.1- iaea.org
TSM-5ml-NaOHMicroporous411 (total)0.177 (micropore)- gamry.com
TSM-7.5ml-NaOHMesoporous2.80.008- gamry.com
Protonated Titanate Nanoflowers (PTNFs)Nanoflowers406.410.754.4 rsc.org

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermomechanical Analysis (TMA), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are employed to measure changes in the physical and chemical properties of a material as a function of temperature. ctherm.com Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are particularly valuable for characterizing this compound. iaea.org

TGA measures mass changes upon heating, providing information on thermal stability, decomposition temperatures, and the presence of volatile components like water. ctherm.com For titanates, TGA curves often show an initial weight loss at temperatures up to around 400°C, which is ascribed to the desorption of physisorbed and intercalated water. mdpi.com For example, a TGA of Cs₂Ti₆O₁₃ showed a mass loss of 4.39 wt% between 25°C and 400°C, corresponding to the loss of adsorbed water. pnnl.gov

DSC and DTA measure the heat flow to or from a sample as it is heated or cooled, revealing thermal events such as phase transitions, crystallization, and melting. iaea.org In the study of cesium silicotitanate precursors, DSC and DTA were used to identify crystallization exotherms and melting endotherms. mdpi.com For one composition, a crystallization exotherm was observed between 820°C and 900°C, while a melting endotherm was centered at 1060°C. mdpi.com

The table below summarizes thermal analysis data for titanate-based materials.

MaterialTechniqueTemperature Range (°C)EventWeight Loss (%)Reference
Cs₂Ti₆O₁₃TGA25 - 400Desorption of physisorbed water4.39 pnnl.gov
Cs-silicotitanate (1:1:3)DSC~130 and ~270Endotherms (water/organics loss)- mdpi.com
Cs-silicotitanate (1:1:3)DTA~820 - 900Exotherm (Crystallization)- mdpi.com
Cs-silicotitanate (1:1:3)DTA~1060Endotherm (Melting)- mdpi.com
CuSO₄·5H₂O (Standard)TGA/DSC~100 - 300Dehydration (Endotherms)~36 iaea.org

Electrochemical Characterization Techniques

Electrochemical characterization techniques are vital for understanding the charge transfer and ion transport properties of this compound, especially for applications in batteries, supercapacitors, and electrochemical sensors. Key methods include Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Cyclic Voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. The shape of the CV curve provides qualitative information about the electrochemical reactions occurring. For titanate-based materials used as electrodes, CV curves can reveal the potentials at which ion intercalation/deintercalation occurs. For instance, in studies of titanate nanosheets for lithium-ion batteries, CV tests were performed between 0.01 V and 3.0 V (vs. Li⁺/Li) to identify the redox peaks associated with lithium insertion and extraction. iitk.ac.in Similarly, CV has been used to assess the capacitive behavior of carbon electrodes coated with ion-exchange layers for cesium removal, where a nearly rectangular shape indicates typical capacitor behavior. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique that measures the impedance of a system over a range of frequencies. The data is often presented as a Nyquist plot, which plots the imaginary part of impedance against the real part. gamry.com A typical Nyquist plot for an electrochemical cell consists of a semicircle at high frequencies and a straight line at low frequencies. The semicircle's diameter corresponds to the charge-transfer resistance (Rct), which is related to the kinetics of the electrochemical reaction at the electrode-electrolyte interface. acs.org The straight line, known as the Warburg impedance, is characteristic of diffusion-controlled processes. gamry.com EIS analysis of titanate materials can thus provide quantitative data on parameters like solution resistance, charge-transfer resistance, and ion diffusion kinetics, which are critical for evaluating their performance as electrode materials. acs.org

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is an electrochemical technique employed to investigate the redox behavior and electrochemical reactivity of materials like this compound. In studies of titanate nanosheets derived from lepidocrocite-type this compound (Cs₀.₇Ti₁.₈₂₅O₄), CV tests are conducted to evaluate their potential for use in lithium-ion batteries. rsc.org These tests are typically carried out in a potential range of 0.01 V to 3.0 V versus Li⁺/Li at a scan rate such as 0.2 mV s⁻¹. rsc.org The resulting voltammograms provide insight into the electrochemical processes, such as lithium ion intercalation and deintercalation, that occur at different potentials.

Research on lepidocrocite-type titanates has also utilized CV to understand the electrochemical behavior of materials exchanged with various cations. acs.org For instance, the CV profiles of sodium-containing titanates show characteristic peaks that correspond to the insertion and extraction of sodium ions. acs.org The shape and position of these peaks are influenced by factors such as air exposure of the electrode material, which can affect the cycling performance. acs.org Furthermore, CV has been used to study the extraction of hydrophobic analytes into titanate films, where the technique helps to characterize the redox reactions of the incorporated molecules. researchgate.net In such studies, continuous cycling can reveal the stability of the electrochemical response of the analyte within the titanate host. researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial and bulk electrical properties of materials, providing insights into kinetics and mechanisms. acs.org For this compound and related materials, EIS is used to analyze charge-transfer resistance, ion diffusion, and other resistive and capacitive elements within the electrochemical system. researchgate.netresearchgate.net The data is often presented as a Nyquist plot, which graphs the imaginary part of impedance against the real part over a range of frequencies. sci-hub.seresearchgate.net

In the study of heterostructures involving cesium bismuth bromide and hydrogen titanate, EIS was performed over a frequency range from 0.01 to 100 kHz. mdpi.com The resulting Nyquist plots help in understanding the charge carrier migration efficiency. researchgate.net Similarly, for mesoporous nickel titanate electrodes, EIS analysis before and after extensive charge-discharge cycling revealed insights into the material's stability. sci-hub.se The Nyquist plots typically show a semicircular arc at high frequencies, corresponding to the charge-transfer resistance (Rct) at the electrode-electrolyte interface, and a straight line at low frequencies, related to diffusion processes (Warburg impedance). sci-hub.seresearchgate.net The intercept of the semicircle with the real axis at high frequency gives the solution resistance (Rs). sci-hub.se Studies on gadolinium titanate-doped electrodes also use EIS to investigate the diffusion-controlled mechanisms at the electrode surface. researchgate.net

Table 1: Summary of EIS Findings for Titanate-Based Materials

Material System Frequency Range Key Findings Reference(s)
Cesium Bismuth Bromide/Hydrogen Titanate (CBB/HTiO-NS) 0.01 - 100 kHz Used to analyze charge carrier migration. mdpi.com
Mesoporous Nickel Titanate (NTO) Not Specified Nyquist plot shows a semicircular arc (charge-transfer resistance) and a linear part (diffusion). Stable impedance spectra after 2100 cycles indicate good electrochemical reversibility. sci-hub.se
Gadolinium Titanate (GTO) doped P3HT Not Specified Revealed dominance of diffusion-controlled mechanism over charge storage on the electrode surface. researchgate.net
Lepidocrocite-type this compound (Cs₂Ti₆O₁₃) Not Specified Used to evaluate specific capacitance in 1 M Na₂SO₄. researchgate.net

Mott–Schottky Analysis

Mott–Schottky analysis is an electrochemical technique derived from EIS that is used to determine the semiconductor properties of materials, such as the flat-band potential (Efb), donor density or carrier concentration (Nd), and the type of semiconductivity (n-type or p-type). metrohm.com The analysis involves measuring the capacitance of the space-charge region as a function of the applied DC potential. metrohm.comrsc.org A plot of the reciprocal of the square of the capacitance (1/C²) versus the applied potential (E) yields a straight line, the slope of which is inversely proportional to the carrier concentration, and the x-intercept provides the flat-band potential. metrohm.comrsc.org

For titanate-based materials, Mott–Schottky plots have been used to characterize their electronic properties for applications in photocatalysis. mdpi.com In a study of cesium bismuth bromide/hydrogen titanate heterostructures, Mott-Schottky curves were plotted to analyze the flat-band potentials of the photocatalysts. mdpi.comresearchgate.net The positive slope observed in the Mott-Schottky plot for materials like fluorine-doped tin oxide (FTO) indicates n-type conductivity. metrohm.com This analysis is crucial for understanding the band structure and energy levels of the semiconductor, which governs charge separation and transport in photoelectrochemical applications. metrohm.comuni-oldenburg.de

Table 2: Semiconductor Properties from Mott–Schottky Analysis for Titanate-Related Materials

Material Key Parameter Determined Value Experimental Conditions Reference(s)
Non-stoichiometric Bismuth Titanate (Bi₁.₇₅Ti₂O₆.₆₂) Flatband Potential (Efb) -0.12 V vs. RHE pH 13.2 rsc.org
Non-stoichiometric Bismuth Titanate (Bi₁.₇₅Ti₂O₆.₆₂) Donor Density (Nd) 3.26 × 10¹⁸ cm⁻³ pH 13.2 rsc.org
Hydrogen Titanate (HTiO-NS) Flat-band Potential Analyzed to determine band structure pH = 7 mdpi.com
FTO-coated sample Conductivity Type n-type 0.1 mol/L NaCl metrohm.com

Neutron Diffraction Studies

Neutron diffraction is a critical technique for determining the crystal structure of materials, offering distinct advantages over X-ray diffraction, particularly in locating light atoms and distinguishing between elements with similar X-ray scattering factors. For cesium titanates, neutron diffraction has been instrumental in elucidating detailed structural information.

The structures of the layered this compound Cs₂Ti₅O₁₁ and its hydrated form, Cs₂Ti₅O₁₁·H₂O, were determined using a combination of powder X-ray and powder neutron diffraction. iaea.orgiucr.org These studies revealed that both the anhydrous and hydrated forms are monoclinic with the space group C2/m. iaea.orgiucr.org Neutron diffraction was essential because it allowed for the successful refinement of the oxygen atom coordinates, which was not achievable with X-ray data alone. iucr.org The analysis of neutron diffraction data showed no significant background fluctuations, unlike the XRD profile, which was affected by short-range ordering of the Cs atoms. iucr.org This allowed for the accurate modeling of the disordered Cs atoms in the anhydrous phase using four partially occupied sites. iucr.org

Neutron diffraction has also been applied to study crystalline silicotitanates (CSTs), which are effective ion exchangers for cesium. nih.govacs.org Studies on D₂O-hydrated CST (D-CST) and its Cs⁺-exchanged form revealed a structural transition upon cesium exchange. The space group changes from P4₂/mbc in D-CST to P4₂/mcm in the fully exchanged form. nih.govacs.org This transition is driven by changes in the positions of water molecules within the structure in response to the introduction of Cs⁺ ions, a detail elucidated by Rietveld refinement of neutron diffraction data. nih.govacs.org

Table 3: Crystallographic Data for Cesium Titanates from Neutron Diffraction Studies

Compound Formula Space Group Unit Cell Parameters Temperature (K) R-factors (Rwp / RB) Reference(s)
Anhydrous this compound Cs₂Ti₅O₁₁ C2/m a=19.718 Å, b=3.808 Å, c=15.023 Å, β=106.93° 523 0.068 / 0.017 iaea.org, iucr.org
Hydrated this compound Cs₂Ti₅O₁₁·H₂O C2/m a=23.849 Å, b=3.800 Å, c=14.918 Å, β=121.27° 297 0.039 / 0.011 iaea.org, iucr.org
Deuterated this compound Cs₂Ti₅O₁₁·D₂O C2/m Not specified Not specified 0.072 / 0.021 iaea.org, iucr.org
Deuterated Crystalline Silicotitanate (D-CST) D₁.₆H₀.₄Ti₂SiO₇·D₂.₆₆H₀.₃₄O₁.₅ P4₂/mbc a=11.0704 Å, c=11.8917 Å Not specified Not specified nih.gov, acs.org
Cs-exchanged Crystalline Silicotitanate Cs₀.₃₈(D₁.₀₈H₀.₅₄)SiTi₂O₇·(D₀.₈₆H₀.₁₄)₂O P4₂/mcm a=7.8902 Å, c=11.9051 Å Not specified Not specified nih.gov, acs.org

Fundamental Ion Exchange Mechanisms and Selectivity in Cesium Titanates

Ion Exchange Kinetics of Cesium by Crystalline Silicotitanates (CST)

The rate at which cesium ions are exchanged is a key factor in the practical application of titanate-based exchangers. Studies on crystalline silicotitanates (CSTs) reveal that the process is not a simple, one-for-one displacement. Instead, it involves a more complex, two-step mechanism. nih.gov This process is mediated by conformational changes within the CST framework, which ultimately "unlocks" the most favorable sites for cesium binding. nih.gov

The kinetics of cesium exchange on titanate materials often follow a pseudo-second-order model. For titanate nanosheets (TNS), adsorption equilibrium is reached rapidly, typically within about 20 minutes. iwaponline.comsemanticscholar.org The process can be divided into three stages: an initial fast adsorption phase, followed by a slower adsorption period, and finally, equilibrium. semanticscholar.org For granular forms of CSTs, which consist of microporous crystals, a two-phase, heterogeneous model provides an excellent fit for the kinetic data. acs.org This model accounts for diffusion within both the larger pores of the granules (macropores) and the crystalline structure itself (micropores). acs.org

Research has determined intracrystalline diffusivities for cesium to be on the order of 10⁻¹⁹ m²/s, while macropore diffusivities are significantly higher, around 10⁻¹⁰ m²/s. acs.org This indicates that for smaller granules, diffusion through the macropores is not a significant rate-limiting step. acs.org The activation energy for the exchange process has been estimated at approximately 6.21 kcal/mol. osti.gov

Table 1: Kinetic Models and Parameters for Cesium Ion Exchange on Titanate Materials

Material Kinetic Model Equilibrium Time Key Findings Reference
Crystalline Silicotitanate (H-CST) Two-step mechanism - Exchange is mediated by conformational changes in the framework. nih.gov
Titanate Nanosheets (TNS) Pseudo-second-order ~20 minutes Adsorption is rapid, with an initial fast phase followed by a slower phase. iwaponline.comsemanticscholar.org
Granular Crystalline Silicotitanate (TAM-5) Two-phase, heterogeneous model - Intracrystalline diffusivity is concentration-dependent (10⁻¹⁹ m²/s); macropore diffusivity is ~10⁻¹⁰ m²/s. acs.org

Thermodynamics of Cesium Ion Exchange

Thermodynamic studies of cesium adsorption onto titanate materials consistently show the process to be both spontaneous and endothermic. The positive enthalpy change (ΔH°) indicates that the process is favored at higher temperatures, while the negative Gibbs free energy change (ΔG°) confirms its spontaneity. researchgate.net For instance, the adsorption of cesium ions onto titanate nanotubes has been identified as a favorable, spontaneous, and endothermic process. tandfonline.com This endothermic nature suggests that the increase in entropy, likely due to the release of hydrated water molecules from the cesium ion and the exchanger surface, is a significant driving force for the exchange.

Competitive Ion Exchange Phenomena (e.g., with K+, Rb+, Na+)

In practical applications, such as treating nuclear waste, cesium ions are present in solutions containing high concentrations of competing cations, particularly sodium (Na+), potassium (K+), and rubidium (Rb+). osti.gov Crystalline silicotitanates exhibit remarkable selectivity for cesium even in these challenging environments. researchgate.netosti.gov However, the presence of these competing ions does affect the ion exchange performance.

The selectivity of CSTs generally follows the order Cs+ > Rb+ > K+ > Na+. deswater.com High concentrations of Na+ are common in waste streams and can compete for exchange sites, but CSTs maintain high cesium distribution coefficients (Kd) even in solutions with over 5 M sodium. osti.govresearchgate.net Potassium and rubidium, being closer in size and chemical properties to cesium, are more significant competitors. Their presence can lead to a reduction in cesium uptake, as they can also occupy the exchange sites within the titanate structure. researchgate.netiaea.org For example, predictions of cesium distribution coefficients were significantly overestimated when the competitive effects of K+ and Rb+ were not included in the modeling. iaea.org Despite this, materials like the two-dimensional thiotitanate Rb-TiS₂ have shown high separation factors for cesium over sodium, even at a Cs+/Na+ molar ratio of 1:105. mdpi.com

Role of Structural Features in Cesium Selectivity

The extraordinary selectivity of crystalline silicotitanates for cesium is intrinsically linked to their unique crystal structure. capes.gov.br These materials possess a framework of titanium-oxygen and silicon-oxygen polyhedra that create specific channels and cavities. The ion exchange mechanism is not a simple fitting of a cesium ion into a pre-existing site. nih.gov

Neutron diffraction studies have revealed that the introduction of Cs+ into the hydrogen-form of CST (H-CST) induces a subtle structural transformation. nih.govacs.org Initially, Cs+ occupies a less favorable site, which triggers repulsive interactions with water molecules and hydroxyl groups within the framework. This interaction acts as a "lever," causing a conformational change that "unlocks" a more favorable, high-selectivity site for cesium. nih.gov This cooperative mechanism, involving changes in the hydrogen-bond network of water and hydroxyl groups in response to the guest cation, is central to the high selectivity and capacity of CSTs for cesium. nih.govacs.org The size and low hydration energy of the cesium ion are perfectly suited to fit within these specific structural pockets once they are formed.

Theoretical Modeling of Ion Exchange Processes (e.g., Competitive Ion Exchange Models)

To predict the performance of cesium titanates in various chemical environments, competitive ion exchange models have been developed. researchgate.netosti.gov These models are essential for designing and optimizing large-scale ion exchange processes without extensive and costly experimental work for every possible waste composition. osti.gov

These models treat the ion exchange as a series of competing equilibrium reactions involving Cs+, Na+, K+, Rb+, and H+ ions for the available exchange sites within the titanate structure. researchgate.net By representing the solid exchanger phase in a specific way (e.g., as Na₃X instead of NaX), the solid can be treated as an ideal phase, simplifying the calculations. researchgate.net The equilibrium constants for these individual exchange reactions are determined from experiments using simpler solutions. researchgate.net These models incorporate the effects of high ionic strength using approaches like Bromley's method for estimating activity coefficients in the liquid phase. osti.gov Such models have successfully predicted cesium distribution coefficients to within 10-25% of experimental values for complex simulated waste solutions. researchgate.netiaea.org Isotherm models like the Langmuir, Freundlich, or hybrid models are also used to describe the equilibrium relationship between the cesium concentration in the solution and the amount loaded onto the exchanger. researchgate.netnrc.gov

Impact of Solution Chemistry on Ion Exchange Performance (e.g., pH, concentration)

The performance of cesium titanate ion exchangers is significantly influenced by the chemistry of the solution, particularly pH and the concentration of cesium and competing ions.

pH: The pH of the solution has a profound effect on the surface charge of the titanate material and the competition from hydronium ions (H₃O+). semanticscholar.orgresearchgate.net In acidic conditions (low pH), an excess of H₃O+ ions competes with Cs+ for the exchange sites, leading to lower cesium uptake. iwaponline.comsemanticscholar.org As the pH increases, the concentration of H₃O+ decreases, and the titanate surface becomes more negatively charged, both of which facilitate the uptake of positively charged cesium ions. scirp.org Consequently, the distribution coefficient (Kd) for cesium on CSTs generally increases with increasing pH, showing high performance even in highly alkaline solutions (pH > 11). osti.govresearchgate.net

Table 2: Effect of Solution Chemistry on Cesium Ion Exchange

Parameter Effect on Cesium Uptake Reason Reference
pH Uptake increases with increasing pH. Reduced competition from H₃O+ ions and increased negative surface charge of the titanate material. scirp.orgsemanticscholar.orgosti.govresearchgate.net
Initial Cs+ Concentration Removal percentage decreases, while unit adsorption capacity increases with higher concentration. At higher concentrations, the fixed number of exchange sites approach saturation. iwaponline.comsemanticscholar.org
Competing Cations (Na+, K+, Rb+) Uptake decreases with increasing concentration of competing ions. Cations compete with Cs+ for the same ion exchange sites. osti.govresearchgate.netiaea.org

Regeneration and Reusability of this compound Ion Exchangers

The regeneration and reuse of ion exchange materials are important for economic and environmental reasons. rsc.org For cesium titanates, regeneration has proven to be challenging due to their extremely high affinity for cesium. researchgate.net Attempts to elute the captured cesium using various solutions, including strong acids (e.g., 3M HNO₃), have resulted in insignificant removal of the cesium. researchgate.net Even successive washes with a sodium hydroxide (B78521) solution were only able to remove about 50% of the loaded cesium. researchgate.net

This lack of efficient regeneration suggests that the ion exchange process may be largely irreversible under practical conditions. researchgate.net Therefore, crystalline silicotitanate exchangers are often intended for single-pass, non-elutable applications, where the spent exchanger, loaded with cesium, is directly processed for final disposal, for example, through vitrification. researchgate.netresearchgate.net However, some studies on titanate nanosheets have shown that after five adsorption-desorption cycles using 0.5 M NaOH as the eluent, the adsorption performance did not decline significantly, suggesting some potential for reusability in certain forms of titanates. iwaponline.comsemanticscholar.org

Advanced Applications of Cesium Titanate Materials

Radioactive Waste Remediation and Cesium Capture

The management of high-level radioactive waste, a byproduct of nuclear fission, presents a significant environmental challenge. A major component of this waste is Cesium-137 (¹³⁷Cs), a fission product that is highly radioactive and water-soluble, posing a risk of environmental contamination. Titanate-based materials have emerged as superior ion-exchangers for selectively capturing cesium ions from complex, highly alkaline waste streams.

Crystalline Silicotitanates (CST) in High-Level Waste Decontamination

A class of inorganic ion exchangers known as Crystalline Silicotitanates (CSTs) has been developed that demonstrates exceptionally high selectivity for cesium ions, even in the harsh chemical environments of high-level nuclear waste. wikipedia.orgresearchgate.net These materials are particularly effective for treating waste stored at sites like the Hanford Site, which contains highly alkaline solutions with high concentrations of sodium. researchgate.netrsc.org

CSTs, such as the commercially available IONSIV™ IE-911, are often produced in a granular or engineered form suitable for use in packed ion-exchange columns. osti.govflogen.org This allows for a continuous flow process where the liquid waste passes through the CST material, which selectively adsorbs the cesium ions. rsc.orgosti.gov The high selectivity of CSTs is a significant advantage, as it allows for the removal of ¹³⁷Cs while leaving the bulk of the non-radioactive chemical waste unchanged. rsc.orgescholarship.org Research has shown that CSTs are stable against radiation and perform well across a wide range of pH conditions, from acidic to highly basic solutions. rsc.orgrsc.org

The performance of CSTs in simulated Hanford tank waste highlights their effectiveness. Key performance metrics include the distribution coefficient (Kd), which measures the affinity of the sorbent for cesium, and the decontamination factor (DF), indicating the reduction in radioactivity.

Parameter Value Conditions Source
Distribution Coefficient (Kd) 770 mL/g5.6 M Na simple simulant, 8.0 µg/mL Cs equilibrium osti.gov
Cesium Load Capacity 6.16 mg Cs/g dry CST5.6 M Na simple simulant, 8.0 µg/mL Cs equilibrium osti.gov
Decontamination Factor (DF) for Cs 355For Nb-CST after 24h equilibration in actual radioactive waste researchgate.net
Decontamination Factor (DF) for Sr 136For Nb-CST after 24h equilibration in actual radioactive waste researchgate.net

This table presents data on the performance of Crystalline Silicotitanates (CSTs) in capturing cesium and strontium from radioactive waste simulants and solutions.

Titanate Nanosheets and Nanofibers for Cesium Adsorption

Beyond CSTs, titanate nanomaterials, including nanosheets, nanofibers, and nanotubes, have garnered significant attention for cesium adsorption due to their unique structural properties. materialsproject.orgrsc.org These materials are typically synthesized via hydrothermal methods and possess high specific surface areas, which provides an abundance of active sites for ion exchange. mdpi.commdpi.com

Research into titanate nanosheets (TNS) has demonstrated remarkable cesium adsorption capabilities. One study found a maximum adsorption capacity of 200.00 mg/g for cesium ions. researchgate.net Another investigation using a novel H-type titanium-based material derived from a Cs₂Ti₆O₁₃ precursor reported an even higher adsorption capacity of 329 mg/g. researchgate.net The adsorption process is typically rapid, with equilibrium often reached within 20-30 minutes. researchgate.netnih.gov

The adsorption behavior of these nanomaterials is well-described by established scientific models. The kinetics often follow a pseudo-second-order model, while the adsorption isotherms align well with the Langmuir model, which suggests monolayer adsorption onto a surface with a finite number of identical sites. mdpi.comresearchgate.netresearchgate.net

Material Max. Adsorption Capacity (mg/g) Adsorption Model (Isotherm) Kinetic Model Source
Titanate Nanosheets (TNS) 200.00LangmuirPseudo-second-order researchgate.net
H-type Titanate Nanosheets (H-CTO) 329LangmuirPseudo-second-order researchgate.net
Titanate Nanotubes (TNT) 175.44LangmuirPseudo-second-order mdpi.com
Titanate Nanofibers (TNF) 104.17LangmuirPseudo-second-order mdpi.com

This table compares the maximum cesium adsorption capacities and the corresponding kinetic and isotherm models for various titanate nanostructures.

Mechanistic Insights into Radionuclide Entrapment

The primary mechanism for cesium capture in titanate-based materials is ion exchange. researchgate.netresearchgate.net In layered titanate nanostructures, such as nanosheets and nanofibers, exchangeable cations like sodium (Na⁺) reside in the interlayer spaces of the material. nih.gov When these materials are exposed to cesium-containing wastewater, the Cs⁺ ions in the solution displace the Na⁺ ions in the titanate structure, effectively trapping the radioactive cesium. researchgate.net

This ion-exchange process has been confirmed through various analytical techniques, including X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS), which show a decrease in sodium content and a corresponding increase in cesium content after adsorption. researchgate.netnih.gov

In some layered nanotitanates, the ion exchange process can induce a structural change or collapse of the layers. materialsproject.org This structural deformation can lead to the tight and irreversible immobilization of the captured cesium ions, which is highly desirable for the long-term, safe disposal of radioactive waste as it minimizes the risk of the radionuclide leaching back into the environment. researcher.life For CSTs, the mechanism also involves ion exchange, but it occurs at specific, highly selective sites within their rigid three-dimensional crystalline framework. acs.org

Energy Storage Systems

The principles of ion mobility and intercalation that make titanates effective for waste remediation are also relevant to energy storage. The layered and tunnel structures found in alkali titanates can serve as hosts for shuttling ions like sodium, a key process in rechargeable batteries. While research has predominantly focused on sodium titanates, cesium titanate can be considered a valuable precursor for creating these advanced anode materials.

This compound as Precursors for Anode Materials in Sodium-Ion Batteries

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. A critical component of a SIB is the anode, and titanate-based materials are considered strong candidates for this role. researchgate.net

While sodium titanates (e.g., Na₂Ti₃O₇, Na₂Ti₆O₁₃) are the electrochemically active materials, this compound can serve as an excellent starting material, or precursor, in their synthesis. mdpi.com Through a simple ion-exchange process, the cesium ions in a pre-synthesized this compound structure can be replaced with sodium ions. This topochemical conversion allows for the creation of sodium titanate materials with potentially unique morphologies and properties derived from the original this compound precursor. This approach offers a versatile route to tailor the final structure and electrochemical performance of the anode.

Intercalation Chemistry of Alkali Ions in Cesium Titanates

The function of titanate anodes in SIBs relies on the reversible intercalation and de-intercalation of alkali ions (specifically Na⁺) into the host crystal structure. Titanates can possess either layered or tunnel-like structures that provide pathways for ion diffusion. rsc.org During the battery charging process, sodium ions are inserted into the titanate structure, and during discharge, they are extracted.

Cesium-Doped Titanates in Lithium-Ion Batteries

Lithium titanate (Li4Ti5O12 or LTO) has emerged as a promising anode material for lithium-ion batteries (LIBs) due to its high stability, safety, and long cycle life. researchgate.net However, its practical application can be limited by its inherent low electronic conductivity and sluggish lithium-ion diffusivity. researchgate.net A common and effective strategy to overcome these drawbacks is lattice doping, which involves intentionally introducing small amounts of different elements into the crystal structure of the LTO to modify its properties.

Doping can enhance the electrochemical performance of LTO in several ways:

Improved Electronic Conductivity : Introducing dopant ions can create mixed valence states in the titanium ions (Ti4+/Ti3+), which increases the concentration of charge carriers and thereby enhances electronic conductivity. researchgate.net

Enhanced Ionic Diffusivity : Doping can alter the lattice parameters of the LTO crystal structure, potentially widening the pathways for lithium-ion diffusion and improving the rate capability of the battery.

Structural Stability : Certain dopants can strengthen the crystal lattice, reducing the strain and volume changes that occur during the repeated insertion and extraction of lithium ions, which leads to better long-term cycling stability. ui.ac.id

While various metal ions have been investigated as dopants for LTO, the specific effects of cesium doping are part of ongoing research to optimize anode materials for high-power LIBs. The goal of such doping would be to modify the structural and electronic properties to achieve higher capacity, better rate performance, and extended cycle life. ui.ac.id

Photocatalytic Applications

This compound-based materials have demonstrated significant potential in photocatalysis, a process that utilizes light to drive chemical reactions. These materials are actively being explored for environmental remediation and sustainable energy production.

The generation of hydrogen gas from water using sunlight is a key goal for renewable energy. Layered cesium titanates have shown promise in this area. In one study, a layered this compound with the formula Cs0.68Ti1.83□0.17O4 (where □ represents a vacancy) was synthesized and tested for photocatalytic hydrogen production. daneshyari.com To enhance its performance, small amounts of copper were inserted into the material's vacancies. daneshyari.com

This modification resulted in a significant reduction of the material's band gap from 3.4 eV to 2.9 eV, allowing it to absorb a broader spectrum of light. daneshyari.com During the photocatalysis experiments, which used methanol as a sacrificial agent, the incorporated copper ions were reduced to metallic copper nanoparticles on the catalyst's surface. daneshyari.com These copper nanoparticles acted as an efficient co-catalyst for hydrogen formation, leading to a steady increase in the hydrogen evolution rate that considerably surpassed the activity of the same this compound modified with a rhodium co-catalyst. daneshyari.com

MaterialModificationBand Gap (eV)Co-catalystKey Finding
Cs0.68Ti1.83□0.17O4Unmodified3.40.075 wt% RhBaseline activity.
Cs0.68Ti1.83□0.17O4Copper-doped2.9In-situ formed CuIn-situ reduction of Cu ions to metallic Cu nanoparticles on the surface acts as a co-catalyst, significantly increasing H2 evolution. daneshyari.com

This table summarizes the key research findings on hydrogen production using modified this compound.

The contamination of water resources by organic pollutants from industrial processes is a serious environmental issue. This compound-based photocatalysts are being developed to degrade these harmful substances into less toxic compounds. A notable example is a hybrid photocatalyst composed of a lepidocrocite-type layered this compound (Cs0.7Ti1.77Li0.23O4, abbreviated as CsTLO) and bismuth oxyiodide (BiOI).

This hybrid material has demonstrated high efficiency in the photodegradation of methylene blue, a common organic dye. researchgate.net When tested, the CsTLO-BiOI hybrid showed photocatalytic activity that was 4, 10, and 14 times higher than that of CsTLO, bismuth-exchanged titanate (Bi-TLO), and pure BiOI, respectively. This enhanced performance is attributed to efficient charge separation at the interface between the two materials and the high oxidative activity of the exposed (001) facet of the BiOI nanodisks. researchgate.net

PhotocatalystRelative Degradation Efficiency of Methylene Blue (Arbitrary Units)
BiOI1
Bi-TLO~1.4
CsTLO~3.5
CsTLO-BiOI Hybrid14

This table provides a comparison of the photocatalytic efficiency for the degradation of methylene blue by different materials, based on data from a study on CsTLO-BiOI hybrids. researchgate.net

A key strategy to improve photocatalytic efficiency is the design of heterojunctions, which are interfaces between two different semiconductor materials. This design facilitates the separation of photogenerated electrons and holes, reducing their recombination and making them more available for chemical reactions.

A prime example is the rationally designed p-n heterojunction between n-type this compound (CsTLO) and p-type bismuth oxyiodide (BiOI). mdpi.com The BiOI nanodisks were grown directly onto the layered titanate, creating an intimate interface. researchgate.net This structure leverages the suitable band alignment and lattice matching between the two components to create an efficient photocatalyst. The formation of a p-n heterojunction between BiOI and other semiconductors like tin oxide (SnO2) has also been shown to significantly boost photocatalytic activity by promoting charge carrier separation. mdpi.com Other materials, such as hydrogen titanate nanosheets and graphene, are also explored to form heterojunctions with cesium titanates to enhance stability, light absorption, and charge transport properties.

The superior performance of heterojunction photocatalysts like the CsTLO-BiOI system is rooted in their favorable charge carrier dynamics. When two semiconductors with different Fermi levels, such as an n-type titanate and a p-type BiOI, are brought into contact, their energy bands shift until the Fermi levels align, creating a p-n heterojunction. semanticscholar.orgresearchgate.net

Thin Film Applications

This compound and related compounds are being investigated for use in thin-film applications, particularly in the field of photovoltaics. stanford.edunasa.gov One promising area is in the development of lead-free perovskite solar cells (PSCs). researchgate.net Cesium titanium(IV) bromide (Cs2TiBr6), a vacancy-ordered double perovskite, has emerged as a candidate for the absorber layer in solar cells due to its favorable properties. researchgate.net

High-quality thin films of Cs2TiBr6 have been synthesized using a low-temperature vapor-based method. researchgate.net These films exhibit key characteristics desirable for solar cell applications:

A favorable bandgap of approximately 1.8 eV, which is suitable for absorbing a significant portion of the solar spectrum. researchgate.net

Long and balanced carrier diffusion lengths that exceed 100 nm, indicating efficient charge transport. researchgate.net

Superior intrinsic and environmental stability compared to many lead-based perovskites. researchgate.net

The first solar cells fabricated using Cs2TiBr6 thin films have demonstrated stable power conversion efficiencies of up to 3.3%. researchgate.net While this efficiency is still modest compared to established technologies, it represents a significant proof-of-concept for Ti-based, lead-free perovskites and points toward a promising direction for future research in stable and non-toxic thin-film solar cells. researchgate.netmdpi.com General synthesis techniques for titanate thin films, such as sol-gel methods and sputter deposition, are also applicable for fabricating this compound layers for various electronic and optical applications. stanford.eduastrj.com

Electrochemical Intercalation in Layered this compound Films

Layered this compound, specifically CsₓTi₂₋ₓ/₄☐ₓ/₄O₄ (where ☐ represents a cation vacancy), presents a compelling material for electrochemical applications due to its unique lamellar structure. This structure, composed of stacked titanate sheets with cesium ions in the interlayer spaces, allows for the insertion and removal of other ions, a process known as intercalation. mrs-j.org This property is central to its potential use in energy storage devices, such as lithium-ion batteries. mrs-j.org

Research into the electrochemical properties of thin films of this compound has demonstrated the feasibility of lithium ion intercalation. mrs-j.org When a cathodic potential is applied, hydrated lithium ions can be incorporated into the interlayer of the film. mrs-j.org A significant finding is that the interlayer distance can be intentionally expanded by introducing molecules with amino groups, which arrange themselves vertically between the titanate layers. mrs-j.org This expansion of the interlayer galleries facilitates the intercalation of a considerable amount of lithium ions, leading to a large anodic current. mrs-j.org

The orientation of the this compound film, which can be controlled during the electrophoretic deposition process, influences the electrochemical behavior. mrs-j.org The ability to engineer the interlayer spacing through the incorporation of amine surfactants highlights a promising strategy for enhancing the electrochemical performance of these materials. mrs-j.org The layered nature of this compound, with strong two-dimensional bonding within the titanate sheets and weaker forces holding the layers together, is fundamental to these intercalation reactions. mrs-j.org

Photovoltaic Applications of Cesium Titanium Halide Perovskites

In the quest for efficient and stable solar cell materials, cesium titanium halide perovskites have emerged as a promising lead-free alternative to their lead-halide counterparts. researchgate.netmdpi.comsteemit.com The toxicity and instability of lead-based perovskites have been significant obstacles to their widespread commercialization. researchgate.netsteemit.com Cesium titanium halides, with the general formula Cs₂TiX₆ (where X can be chlorine, bromine, or iodine), offer a nontoxic and more environmentally benign option. mdpi.comsteemit.com

These materials are part of the vacancy-ordered double perovskite family and have been the subject of extensive research. researchgate.netmdpi.com Theoretical studies have identified cesium titanium bromide (Cs₂TiBr₆) as a particularly promising candidate for photovoltaic applications. researchgate.net A key advantage of these titanium-based perovskites is their high tolerance to environmental factors such as moisture and heat, owing to the stable +4 oxidation state of titanium. steemit.com The replacement of the organic methylammonium cation with inorganic cesium also contributes to enhanced thermal stability. steemit.com

The optoelectronic properties of cesium titanium halide perovskites are highly tunable. For instance, the bandgap of Cs₂Ti(BrₓCl₁₋ₓ)₆ crystals can be adjusted from approximately 1.7 eV to 2.5 eV. rsc.org Solar cells utilizing Cs₂TiBr₆ thin films have demonstrated stable power conversion efficiencies of up to 3.3%. steemit.com Furthermore, simulations of solar cell devices incorporating different cesium titanium halides have shown the potential for even higher efficiencies. For example, a device with a Cs₂TiI₆ active layer was predicted to achieve a power conversion efficiency of up to 18.53%. mdpi.comnih.gov

Perovskite MaterialReported/Predicted Power Conversion Efficiency (PCE)Bandgap (eV)
Cs₂TiBr₆3.3% (stable) steemit.com1.8 mdpi.com
Cs₂TiI₆18.53% (predicted) mdpi.comnih.gov1.8 mdpi.com
Cs₂TiCl₆10.03% (predicted) mdpi.com2.23 mdpi.com

Photocathodes (e.g., Cesium Antimonide on Strontium Titanate substrates as a related material system)

High-performance photocathodes are critical components in technologies such as x-ray free-electron lasers and ultrafast electron diffraction experiments. escholarship.orguj.edu.pl The brightness of the electron beams generated by these sources is limited by the mean transverse energy (MTE) of the emitted electrons. escholarship.orguj.edu.pl For high quantum efficiency (QE) photocathodes like cesium antimonide (Cs₃Sb), nanoscale surface roughness and chemical inhomogeneity can significantly increase the MTE, thereby reducing the brightness. escholarship.orgaip.org

A significant advancement in addressing this issue has been the use of single-crystal strontium titanate (STO) as a substrate for growing Cs₃Sb thin films. escholarship.orgaip.orgcornell.edu The lattice matching between Cs₃Sb and STO allows for the growth of films that are approximately four times smoother and more chemically uniform compared to those grown on traditional silicon substrates. escholarship.orgaip.orgcornell.edu This reduction in physical and chemical roughness has a profound impact on the MTE.

Simultaneous atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) have been used to create detailed nanoscale maps of the physical and chemical surface properties of these films. aip.org Calculations based on these measurements show that for Cs₃Sb films grown on STO, the increase in MTE due to surface roughness is less than 1 meV for a wide range of electric fields (up to 100 MV/m). aip.org This makes the issue of surface roughness-induced MTE from alkali-antimonides on STO substrates practically inconsequential for the brightness of electron beams in photoinjectors, even at cryogenic temperatures. aip.org

SubstrateFilmSurface Smoothness ImprovementImpact on MTE
Strontium Titanate (STO)Cesium Antimonide (Cs₃Sb)4 times smoother than on Si escholarship.orgaip.orgcornell.edu< 1 meV increase for electric fields up to 100 MV/m aip.org
Silicon (Si)Cesium Antimonide (Cs₃Sb)-Higher MTE due to greater surface roughness and non-uniformity aip.org

Other Emerging Applications of Cesium Titanates

Beyond the applications in electrochemical intercalation and photovoltaics, this compound and related titanate materials are being explored for a variety of other emerging technologies. Their versatile properties, stemming from their layered structure and chemical composition, make them attractive for a range of uses.

Photocatalysis: Cesium titanates have shown potential as photocatalysts. mrs-j.org They can facilitate chemical reactions when exposed to light, which could be harnessed for applications such as the degradation of organic pollutants in water and air, and for the production of hydrogen fuel. Research has indicated that modifying this compound, for instance by creating composites or doping with other elements, can enhance its photocatalytic activity, particularly under visible light.

Ion Exchange and Adsorption: The layered structure of cesium titanates allows for the exchange of the interlayer cesium ions with other cations. mrs-j.org This property is being investigated for the removal of radioactive ions from aqueous solutions. For example, titanate nanosheets have demonstrated a high adsorption capacity for cesium ions, with a maximum capacity of 200.00 mg/g, primarily through an ion-exchange mechanism. iwaponline.com Similarly, sodium titanate has been synthesized for the selective adsorption of strontium from aqueous solutions. rsc.org

Energy Storage and Sensors: The ability of the layered structure to facilitate rapid ion transport makes cesium titanates a candidate material for supercapacitors and solid-state electrolytes in next-generation batteries. Additionally, piezoelectric properties have been observed in some this compound compositions, suggesting their potential for use in pressure sensors and energy harvesting devices. The ongoing research into nanostructured forms of this compound, such as nanosheets, continues to open up new possibilities for these materials in electronics and energy applications. sciopen.com

Theoretical and Computational Investigations of Cesium Titanate

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of cesium titanate, DFT studies are crucial for understanding its fundamental electronic properties and the nature of the chemical bonds within its crystal structure.

Furthermore, DFT is employed to calculate the band structure of this compound, which is essential for determining its electrical conductivity and optical properties. The calculated band gap can predict whether the material behaves as an insulator, semiconductor, or metal. For instance, DFT calculations on cesium-based fluoro-perovskites have successfully predicted their insulating nature. researchgate.net Such theoretical predictions are vital for applications in electronic and optoelectronic devices.

The accuracy of DFT calculations can be enhanced by using more advanced functionals, such as DFT+U, which better describe strongly correlated systems by adding an on-site Coulomb repulsion term (U) to the standard DFT functional. This approach has been shown to provide a more accurate description of the electronic structure of materials containing transition metals. banglajol.info

Key Research Findings from DFT Studies:

Bonding Character: DFT calculations can reveal the ionic and covalent contributions to the bonds within the this compound lattice, which dictates its structural stability and reactivity.

Electronic Band Structure: The calculated band gap and the density of states provide insights into the material's electrical and optical properties, guiding its potential use in electronic devices.

Surface Properties: DFT can be used to study the electronic structure of this compound surfaces, which is important for understanding its catalytic activity and performance in applications such as dye-sensitized solar cells. semanticscholar.org

Molecular Dynamics (MD) Simulations of Ion Transport and Intercalation

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations are invaluable for investigating the dynamics of ion transport and intercalation, which are critical for applications in batteries, ion exchangers, and sensors.

MD simulations can model the diffusion of cesium ions within the titanate framework, providing insights into the mechanisms of ionic conductivity. By simulating the trajectories of individual ions over time, researchers can calculate key parameters such as diffusion coefficients and activation energies. arxiv.orgnih.gov This information is essential for designing materials with enhanced ionic mobility.

The process of intercalation, where ions are inserted into the crystal lattice of a host material, can also be studied using MD simulations. These simulations can reveal the preferred sites for ion intercalation and the structural changes that occur in the host material upon ion insertion. Understanding these processes at the atomic level is crucial for optimizing the performance of this compound in applications such as electrochemical energy storage.

Classical MD simulations rely on empirical interatomic potentials (force fields) to describe the interactions between atoms. The accuracy of these simulations is therefore highly dependent on the quality of the force field. For more accurate results, ab initio MD (AIMD) can be employed, where the forces are calculated "on the fly" from electronic structure calculations, typically DFT. nih.gov

Key Research Findings from MD Simulations:

Ion Diffusion Pathways: MD simulations can identify the pathways through which cesium ions move within the titanate structure, revealing the dimensionality of ion transport.

Activation Energy for Ion Hopping: By analyzing the temperature dependence of ion diffusion, the activation energy for ion hopping can be determined, which is a key parameter for ionic conductivity.

Structural Response to Intercalation: MD simulations can predict the changes in the lattice parameters and volume of this compound upon the intercalation of cesium or other ions.

Modeling of Phase Transitions and Structural Stability

The structural stability and phase transitions of this compound under different conditions of temperature, pressure, and strain are critical for its practical applications. Computational modeling provides a powerful tool to investigate these phenomena at the atomic scale.

First-principles calculations based on DFT can be used to determine the ground-state crystal structure of this compound and to predict its stability relative to other possible phases. By calculating the formation energy of different crystal structures, researchers can identify the most stable phase under ambient conditions. For example, similar studies on strontium titanate have accurately predicted its transition from a cubic to a tetragonal phase at low temperatures. aps.orgarxiv.org

The temperature-induced phase transitions can be modeled using techniques such as MD simulations or by calculating the phonon dispersion curves. The presence of soft phonon modes (imaginary frequencies) in the phonon spectrum can indicate a structural instability that may lead to a phase transition. Ab initio molecular dynamics simulations have been successfully used to study the ferroelectric phase transition in barium titanate. nih.gov

The effects of external pressure and strain on the structural stability of this compound can also be investigated computationally. These studies are important for understanding the material's behavior in devices that may be subjected to mechanical stresses.

Key Research Findings from Modeling of Phase Transitions:

Phase Diagrams: Computational modeling can be used to construct temperature-pressure or strain-temperature phase diagrams, providing a comprehensive map of the stable phases of this compound. aps.orgarxiv.org

Transition Mechanisms: Simulations can reveal the atomistic mechanisms of phase transitions, such as the displacive or order-disorder character of the transition.

Thermodynamic Properties: Thermodynamic properties associated with phase transitions, such as the transition temperature and enthalpy of transition, can be calculated and compared with experimental data.

Computational Studies on Adsorption Mechanisms

The ability of this compound to adsorb various chemical species is crucial for its applications in catalysis, sensing, and environmental remediation. Computational studies, particularly those based on DFT, can provide detailed insights into the adsorption mechanisms at the molecular level.

DFT calculations can be used to model the interaction of adsorbates (atoms or molecules) with the surfaces of this compound. By calculating the adsorption energy, researchers can determine the strength of the interaction and identify the most favorable adsorption sites. For instance, computational modeling has been used to study the adsorption behavior of analytes on metal surfaces in Surface-Enhanced Raman Spectroscopy (SERS). scirp.org

These studies can also elucidate the changes in the electronic structure of both the adsorbate and the this compound surface upon adsorption. This is important for understanding charge transfer processes that may occur, which are often central to catalytic reactions and sensing mechanisms. scirp.org The adsorption of cesium on materials like titanium hexacyanoferrate has been investigated, revealing that ion exchange at interstitial sites plays a significant role. tuni.fihelsinki.fi

Furthermore, computational models can help to understand the kinetics of adsorption by calculating the energy barriers for adsorption and desorption processes. This information is valuable for designing materials with optimized adsorption and release properties.

Key Research Findings from Computational Adsorption Studies:

Adsorption Geometries and Energies: DFT calculations can predict the stable geometries of adsorbates on this compound surfaces and the corresponding adsorption energies, providing a measure of the interaction strength.

Charge Transfer Analysis: Analysis of the electron density difference upon adsorption can quantify the amount of charge transferred between the adsorbate and the surface.

Reaction Pathways: For catalytic applications, computational studies can map out the potential energy surface for surface reactions, identifying the reaction pathways and transition states.

Predictive Models for Material Performance

Predictive modeling, often leveraging machine learning (ML) techniques, is an emerging field in materials science that aims to accelerate the discovery and optimization of new materials. These models can be trained on existing experimental and computational data to predict the properties and performance of new materials, such as this compound, without the need for extensive and time-consuming experiments.

Machine learning models, such as artificial neural networks (ANNs) and random forests, can be used to establish quantitative structure-property relationships (QSPRs). nih.gov By inputting structural and compositional features of this compound, these models can predict its performance in various applications, such as its efficiency in solar cells or its capacity as an ion exchanger.

These predictive models can be used for high-throughput screening of different compositions and structures of this compound to identify candidates with desired properties. This approach can significantly reduce the experimental effort required for materials optimization. For example, ML has been successfully applied to predict the mechanical properties of Cu-Ti alloys and Cu-Be alloys. researchgate.netmdpi.com

The development of accurate predictive models requires large and diverse datasets. These datasets can be generated through high-throughput DFT calculations, experimental databases, or a combination of both.

Key Applications of Predictive Models for this compound:

Property Prediction: Predicting key performance metrics such as band gap, ionic conductivity, and catalytic activity based on the material's composition and structure.

Materials Discovery: Screening large compositional spaces to identify novel this compound-based materials with enhanced properties.

Optimization of Synthesis Parameters: Predicting the optimal synthesis conditions to achieve desired material properties.

Future Directions and Research Challenges in Cesium Titanate Science

Development of Novel Cesium Titanate Compositions and Architectures

The exploration of new this compound compositions and architectural designs is a primary focus for tailoring their properties for specific applications. Research is moving beyond simple binary and ternary oxides to more complex systems.

Novel Compositions: Phase studies have identified new layered cesium titanates such as Cs₂Ti₅O₁₁ and Cs₂Ti₆O₁₃. acs.orgrsc.org Another promising composition is Cs₂TiNb₆O₁₈, a pyrochlore (B1171951) analogue that has demonstrated excellent properties for cesium immobilization. acs.orgnih.gov The introduction of additional elements into the this compound structure, a process known as doping, is a key strategy to modify its electronic and chemical properties. For instance, doping with niobium has been shown to tune the material for higher selectivity towards cesium. osti.gov Similarly, creating composites by integrating cesium titanates with other materials like halide perovskites (e.g., Cs₃Bi₂Br₉) or carbon nitrides can enhance photocatalytic activity. mdpi.comuni-muenchen.de

Innovative Architectures: Significant research is dedicated to the synthesis of cesium titanates with controlled nanostructures. Morphologies such as nanofibers, nanotubes, and nanosheets have been developed, which offer high surface areas and unique electronic properties. smolecule.comresearchgate.net These nanostructures have shown exceptional efficiency in capturing radioactive cesium ions. smolecule.com For example, layered alkali titanates are considered versatile due to their unique nanosheet structure and anisotropic particle shape. rsc.org The development of these advanced architectures is crucial for applications ranging from environmental remediation to energy storage.

Table 1: Examples of Novel this compound Compositions and Their Significance

Composition Structural Features Key Properties & Potential Applications
Cs₂Ti₅O₁₁ Layered structure based on corrugated layers of edge-shared octahedra. acs.org High capacity adsorbent for metal ions. rsc.org
Cs₂Ti₆O₁₃ Layered structure, can be synthesized via various methods including solid-state and solvothermal. scirp.org Precursor for ion sieves with high adsorption capacity for cesium ions. scirp.org
Cs₂TiNb₆O₁₈ Pyrochlore analogue with Cs in 9-fold coordination. acs.orgnih.gov Potential ceramic wasteform for long-term immobilization of radioactive cesium. acs.orgnih.gov

Enhancing Stability and Durability for Long-Term Applications

For many proposed applications of cesium titanates, particularly in radioactive waste management and photocatalysis, long-term stability and durability are paramount.

Immobilization of Nuclear Waste: Titanate-based ceramics, such as those with a hollandite structure, are leading candidates for the immobilization of radioactive cesium (¹³⁷Cs). nih.govresearchgate.net Research has shown that the thermodynamic stability and chemical durability of these materials are strongly influenced by their cesium content. researchgate.net Higher cesium content in hollandite compositions has been linked to enhanced thermodynamic stability and improved cesium retention. researchgate.netclemson.edu For instance, the Cs leach rate from Cs₂TiNb₆O₁₈ has been measured to be as low as 3.8 × 10⁻³ and 2.1 × 10⁻³ g m⁻² day⁻¹ using standard test methods, demonstrating its potential for safe, long-term storage. acs.orgnih.gov Furthermore, studies on the radiation tolerance of hollandite have shown that while irradiation can lead to amorphization, the radiation tolerance increases at elevated temperatures. researchgate.net

Durability in Aqueous Environments: The stability of this compound materials in aqueous solutions is critical for applications such as photocatalysis and ion exchange. The durability of thermally converted crystalline silicotitanates (CSTs) has been extensively studied, with results showing extremely low leach rates, making them significantly more durable than borosilicate glass under similar conditions. osti.govresearchgate.net Heating Cs-loaded silicotitanates to 900°C or higher can reduce the cesium leach rates to near-zero levels. researchgate.net However, the long-term stability of some titanate nanostructures can be affected by the pH of the surrounding medium; for example, titanate nanotubes have been observed to slowly transform into rutile nanoparticles in acidic solutions. researchgate.net

Table 2: Leach Rate Data for Selected this compound-Based Waste Forms

Material Cesium Loading (wt%) Test Conditions Cesium Leach Rate (g/m²/day) Reference
Crystalline Silicotitanate (heat-treated at 800°C) 1 Aqueous solution 0.04 researchgate.net
Crystalline Silicotitanate (heat-treated at 800°C) 5 Aqueous solution 0.18 researchgate.net
Crystalline Silicotitanate (heat-treated at 800°C) 20 Aqueous solution 0.4 researchgate.net
Cs₂TiNb₆O₁₈ Not specified MCC-1 Test 3.8 x 10⁻³ acs.orgnih.gov

Optimization of Synthesis for Scalability and Sustainability

The widespread application of cesium titanates hinges on the development of synthesis methods that are not only scalable but also environmentally sustainable and cost-effective.

Sustainable Synthesis Routes: Traditional solid-state synthesis of cesium titanates often requires high temperatures, leading to high energy consumption. pmarketresearch.com Current research is focused on more sustainable methods such as hydrothermal, sol-gel, and microwave-assisted synthesis. pmarketresearch.comacs.org Hydrothermal synthesis allows for the formation of crystalline titanates at lower temperatures and has been used to produce various nanostructures like nanotubes and nanowires. acs.orgresearchgate.net The sol-gel process is another low-temperature method that offers good control over the composition and microstructure of the final product. pmarketresearch.com

Scalability and Cost-Effectiveness: Microwave-assisted synthesis has emerged as a particularly promising technique due to its ability to significantly reduce reaction times and energy costs. scirp.orgnih.govacs.org For example, microwave synthesis of a titanosilicate phase was shown to be 1000 times faster than the conventional hydrothermal method (5 minutes versus 96 hours). mdpi.com While this method can be highly efficient, further research is needed to ensure that the material properties, such as sorption capacity, are not compromised compared to materials produced by slower, higher-temperature methods. mdpi.com The use of less expensive and more environmentally benign precursors, such as moving away from harmful reagents like WCl₆ to sodium tungstate (B81510) and cesium carbonate in the synthesis of related compounds, is also a key aspect of making the production of these materials more sustainable. jmst.org

Table 3: Comparison of Synthesis Methods for Titanate-Based Materials

Synthesis Method Key Advantages Key Challenges/Research Focus
Solid-State Reaction Simple, well-established. High energy consumption due to high temperatures.
Hydrothermal Synthesis Lower temperatures, good control over morphology, high product purity. acs.orgresearchgate.net Can be time-consuming, requires pressure vessels.
Sol-Gel Process Low operational temperatures, good homogeneity. pmarketresearch.com Precursor costs can be high.

Deeper Understanding of Structure-Property-Performance Relationships

A fundamental challenge in this compound science is to establish clear and predictive relationships between the material's atomic structure, its resulting properties, and its performance in a given application.

Computational Modeling: First-principles calculations based on Density Functional Theory (DFT) are powerful tools for investigating the structural and electronic properties of cesium titanates. researchgate.netmdpi.comresearchgate.net DFT can be used to calculate equilibrium lattice constants, bulk modulus, electronic band structures, and density of states. researchgate.netnih.gov These calculations provide insights into how changes in composition and structure, such as doping or the formation of different crystal phases, affect the material's electronic properties and, consequently, its performance. For example, DFT calculations have shown that the band gap of lepidocrocite titanates can be tuned by controlling their dimensionality, with 1D structures exhibiting a larger band gap than their 2D counterparts. nih.gov

Advanced Characterization: Experimental validation of theoretical models is crucial. Advanced characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and various spectroscopic methods are essential for probing the crystal structure, morphology, and chemical bonding in cesium titanates. mdpi.comresearchgate.net By correlating these experimental observations with performance data, researchers can build a comprehensive understanding of the structure-property-performance relationships. For instance, studies on layered cesium titanates have shown that Cs₂Ti₂O₅, which possesses a five-coordinate titanium structure, exhibits higher photocatalytic activity for H₂ evolution compared to Cs₂Ti₅O₁₁ and Cs₂Ti₆O₁₃, which have conventional six-coordinate structures. rsc.org This highlights the critical role of the local coordination environment in determining photocatalytic performance.

Exploration of New Application Domains for Cesium Titanates

While cesium titanates are well-known for their use in radioactive waste remediation and catalysis, ongoing research is uncovering their potential in a variety of new and exciting application domains. smolecule.com

Energy Storage: The high ionic conductivity of certain this compound compositions makes them promising candidates for solid-state electrolytes in next-generation batteries. smolecule.com For example, a cesium tin indium chloride perovskite has been investigated as a chloride-ion conducting solid electrolyte with high ionic conductivity at room temperature. youtube.com In the realm of supercapacitors, which require materials with high power density and long cycle life, titanate-based materials are also being explored. jmst.orgrsc.org

Biomedical Applications: The unique properties of this compound nanoparticles are being explored for various biomedical applications. smolecule.com Initial studies suggest that these nanoparticles may be biocompatible, opening up possibilities for their use in drug delivery systems and for bone regeneration. smolecule.comresearchgate.net Titanate nanotubes, in particular, have been investigated as nanocarriers for therapeutic molecules and for applications in bioimaging. researchgate.netmdpi.com Further research is necessary to fully establish the safety and efficacy of these materials for in vivo applications.

Table 4: Emerging Applications of Cesium Titanates

Application Domain Key Property of this compound Research Focus
Solid-State Batteries High ionic conductivity. smolecule.com Development of stable solid electrolytes with high room-temperature conductivity. youtube.com
Supercapacitors High surface area (in nanostructured forms), good electrochemical stability. Synthesis of hybrid materials and novel architectures for enhanced energy and power density. rsc.org
Drug Delivery Biocompatibility, high surface area for drug loading (nanotubes). smolecule.comresearchgate.net Controlled release of therapeutic agents, targeted delivery to specific cells or tissues. rsc.orgnih.gov
Bioimaging Potential for functionalization with imaging agents. researchgate.netmdpi.com Development of stable and non-toxic contrast agents for various imaging modalities. mdpi.com

Q & A

Q. What are the standard synthesis methods for cesium titanate, and how do they influence material properties?

this compound is typically synthesized via solid-state reactions or sol-gel processes. Solid-state methods involve high-temperature calcination (e.g., 800–1000°C) of stoichiometric mixtures of cesium carbonate (Cs₂CO₃) and titanium oxide (TiO₂). Sol-gel routes use alkoxide precursors (e.g., titanium isopropoxide) in organic solvents, enabling better stoichiometric control and nanostructuring. The choice of method impacts crystallinity, particle size, and defect density, which are critical for optoelectronic applications .

Q. What characterization techniques are essential for analyzing this compound’s crystal structure and phase purity?

X-ray diffraction (XRD) is primary for phase identification and lattice parameter calculation. High-resolution transmission electron microscopy (HR-TEM) provides nanoscale structural details, while Raman spectroscopy identifies vibrational modes linked to Ti-O bonding. Pair these with energy-dispersive X-ray spectroscopy (EDS) to confirm elemental composition and avoid secondary phases .

Q. How can researchers assess the thermal stability of this compound under varying environmental conditions?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) quantifies decomposition temperatures and phase transitions. Accelerated aging tests under controlled humidity (e.g., 85% RH at 85°C) and thermal cycling (e.g., −40°C to 120°C) simulate long-term environmental stress, with post-test XRD to detect structural degradation .

Q. What are the key electronic properties of this compound, and how are they measured experimentally?

Bandgap energy is determined via UV-Vis spectroscopy (Tauc plot analysis), while Hall effect measurements quantify carrier concentration and mobility. Photoluminescence (PL) spectroscopy reveals defect-related recombination pathways. For surface properties, X-ray photoelectron spectroscopy (XPS) identifies oxidation states and surface adsorbates .

Advanced Research Questions

Q. How do synthesis parameters (e.g., annealing atmosphere) influence defect density and charge transport in this compound?

Oxygen-deficient atmospheres (e.g., Ar/H₂) during annealing introduce oxygen vacancies, enhancing n-type conductivity but risking structural instability. In contrast, oxidative environments (e.g., O₂) reduce defects but may limit carrier density. Use positron annihilation spectroscopy (PAS) to quantify vacancy concentration and correlate with transport data from impedance spectroscopy .

Q. What strategies can mitigate phase instability in this compound under operational stress (e.g., high voltage or irradiation)?

Doping with aliovalent ions (e.g., Nb⁵+ for Ti⁴+) stabilizes the perovskite lattice by reducing vacancy migration. Encapsulation with inert layers (e.g., Al₂O₃ via atomic layer deposition) minimizes interfacial degradation. In-situ TEM or synchrotron XRD under applied bias/radiation tracks real-time structural evolution .

Q. How can researchers resolve contradictions in reported bandgap values for this compound across studies?

Discrepancies often arise from differences in synthesis routes (e.g., impurity phases) or measurement techniques (e.g., indirect vs. direct bandgap assumptions). Conduct a comparative study using identical synthesis protocols and multiple characterization methods (UV-Vis, ellipsometry, PL) on the same batch. Cross-validate with computational models (DFT) to account for excitonic effects .

Q. What advanced computational methods are used to predict this compound’s optoelectronic behavior?

Density functional theory (DFT) with Hubbard-U corrections models electronic structure and defect thermodynamics. Machine learning (ML) algorithms trained on experimental datasets predict dopant combinations for target properties (e.g., bandgap tuning). Molecular dynamics (MD) simulations assess ion migration barriers under thermal/electrical stress .

Q. How can in-situ spectroscopic techniques elucidate reaction mechanisms during this compound synthesis?

Operando Raman or Fourier-transform infrared (FTIR) spectroscopy tracks intermediate phases during sol-gel processing. High-temperature XRD monitors crystallization kinetics in solid-state reactions. Pair with mass spectrometry (MS) to detect gas-phase byproducts (e.g., CO₂ from Cs₂CO₃ decomposition) .

Q. What methodologies enable reproducible fabrication of this compound thin films for device integration?

Spin-coating or pulsed laser deposition (PLD) ensures uniform thickness. Optimize precursor stoichiometry (e.g., Cs:Ti molar ratios) and post-deposition annealing (ramp rates, dwell time) to minimize pinholes. Use spectroscopic ellipsometry for real-time thickness monitoring and AFM for roughness analysis .

Methodological Guidelines for Data Analysis

  • Addressing Contradictions : When conflicting data arise (e.g., conductivity values), conduct meta-analyses of published datasets, controlling for variables like measurement temperature and electrode configuration. Replicate experiments with strict protocol adherence and report uncertainty ranges .
  • Reproducibility : Document synthesis conditions (precursor sources, furnace calibration) and instrument settings (e.g., spectrometer slit width) in detail. Share raw data and analysis scripts via repositories like Zenodo to enable independent verification .

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